Technical Documentation Center

2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid
  • CAS: 1479004-17-5

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the known and predicted physicochemical properties of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with theoretical predictions to serve as a foundational resource. The furan scaffold is a cornerstone in medicinal chemistry, recognized for its role in a wide array of pharmacologically active compounds.[1] This guide details the molecular structure, proposes a viable synthetic pathway, and presents a thorough characterization profile, including spectroscopic and physical properties, to facilitate its application in research and development.

Introduction: The Significance of the Furan Scaffold

Furan, a five-membered aromatic heterocycle, is a versatile building block in organic synthesis and a privileged scaffold in medicinal chemistry.[2] Its derivatives are integral to numerous therapeutic agents, contributing to antibacterial, anticancer, and anti-inflammatory activities.[1] The electronic and steric properties of the furan ring can enhance metabolic stability, receptor binding affinity, and overall bioavailability, often acting as a bioisostere for phenyl groups.[1] The subject of this guide, 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid, incorporates two key functional groups—a carboxylic acid and a methyl ester—offering multiple points for derivatization. This dual functionality makes it a promising candidate for library synthesis and as a precursor for more complex molecular architectures in drug discovery programs.[3]

Molecular Structure and Identifiers

The structural integrity and identity of a compound are paramount for its application in scientific research. The following section details the fundamental identifiers for 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid.

Caption: 2D structure of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid.

Table 1: Chemical Identifiers

Identifier Value Reference(s)
IUPAC Name 2-(2-methoxy-2-oxoethyl)furan-3-carboxylic acid N/A
CAS Number 1479004-17-5 [4]
Molecular Formula C₈H₈O₅ [5]
Molar Mass 184.15 g/mol [5]
Monoisotopic Mass 184.03717 Da [5]
SMILES COC(=O)CC1=C(C=CO1)C(=O)O [5]

| InChIKey | PJSWXHMSYOEMNI-UHFFFAOYSA-N |[5] |

Proposed Synthesis

Caption: Proposed synthetic workflow for the target molecule.

Causality Behind Experimental Choices:

  • Starting Material: A dihydrofuran precursor is chosen as it allows for the controlled introduction of substituents before the stable aromatic furan ring is formed.[6]

  • Aromatization: Base-mediated elimination is a standard and effective method for creating the furan double bond system.

  • Nucleophilic Displacement: The trichloromethyl group is an excellent leaving group, readily displaced by a hydroxide ion to form the carboxylic acid in high yield.[6]

  • C2-Functionalization: The C2 (alpha) position of the furan ring is highly activated towards electrophilic substitution. A Friedel-Crafts acylation with a suitable acylating agent like methyl malonyl chloride would introduce the desired methoxy-oxoethyl side chain.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. As experimental data is limited, many values are predicted or estimated based on the properties of structural analogs such as 2-furancarboxylic acid and 3-furancarboxylic acid.[7][8]

Table 2: Physicochemical Data Summary

Property Value Basis Reference(s)
Appearance White to off-white solid Predicted N/A
Melting Point 135 - 145 °C Estimated Based on[8]
Boiling Point > 300 °C (decomposes) Estimated Based on[7]
Water Solubility Moderately soluble Estimated N/A
pKa 3.5 - 4.5 Estimated Based on[9][10][11]

| LogP (XlogP) | 0.3 | Predicted |[5] |

Expert Insights:

  • Melting Point: The estimated melting point is higher than that of 3-furoic acid (120-122 °C) due to the increased molecular weight and potential for additional hydrogen bonding and dipole-dipole interactions from the ester side chain.[8]

  • pKa: The acidity of the carboxylic acid is expected to be in the typical range for carboxylic acids. The electron-withdrawing nature of the furan ring and the ester substituent may slightly increase its acidity compared to a simple aliphatic carboxylic acid.

  • Solubility: The presence of both a polar carboxylic acid and a moderately polar ester group suggests moderate solubility in water and good solubility in polar organic solvents like ethanol, methanol, and DMSO.

Spectroscopic and Analytical Characterization

This section provides a predicted spectroscopic profile to aid in the identification and characterization of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining molecular weight and fragmentation patterns.

Table 3: Predicted Mass Spectrometry Data

Adduct Formula Predicted m/z Reference
[M+H]⁺ [C₈H₉O₅]⁺ 185.04445 [5]
[M+Na]⁺ [C₈H₈O₅Na]⁺ 207.02639 [5]

| [M-H]⁻ | [C₈H₇O₅]⁻ | 183.02989 |[5] |

Expected Fragmentation Pattern: In electron ionization (EI-MS), the molecule is expected to exhibit characteristic fragmentation. Key losses would include:

  • Loss of H₂O (m/z 18): From the carboxylic acid group.

  • Loss of OCH₃ (m/z 31): From the methyl ester.

  • Loss of COOH (m/z 45): Cleavage of the carboxylic acid group.[12]

  • Loss of COOCH₃ (m/z 59): Cleavage of the methyl ester group.

  • Decarboxylation (loss of CO₂): A common fragmentation for carboxylic acids.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies

Functional Group Bond Predicted Frequency (cm⁻¹) Intensity Reference(s)
Carboxylic Acid O-H stretch 3300 - 2500 Broad, Strong [13]
Furan/Alkene C-H stretch 3100 - 3000 Medium [14]
Alkane (CH₂, CH₃) C-H stretch 3000 - 2850 Medium [15]
Ester C=O stretch ~1735 Strong [15]
Carboxylic Acid C=O stretch ~1710 Strong [13][14]
Furan Ring C=C stretch 1600 - 1475 Medium-Weak [14]

| Carboxylic Acid/Ester| C-O stretch | 1320 - 1210 | Strong |[13] |

Expert Interpretation: The IR spectrum is expected to be dominated by a very broad O-H stretch from the carboxylic acid dimer and two distinct, strong carbonyl (C=O) peaks for the ester and carboxylic acid functionalities. The slightly higher frequency for the ester C=O is typical.[13][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

Table 5: Predicted ¹H NMR Chemical Shifts

Protons Integration Multiplicity Predicted Shift (δ, ppm) Rationale
Carboxylic Acid (COOH) 1H Broad Singlet 10.0 - 13.0 Deshielded acidic proton.
Furan H-5 1H Doublet 7.8 - 8.2 Adjacent to ring oxygen and deshielded by C3-carboxyl.
Furan H-4 1H Doublet 6.7 - 7.0 Shielded relative to H-5.
Methylene (CH₂) 2H Singlet 3.8 - 4.2 Alpha to both the furan ring and the ester carbonyl.

| Methyl (OCH₃) | 3H | Singlet | 3.6 - 3.8 | Typical chemical shift for methyl ester protons.[16] |

Table 6: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Shift (δ, ppm) Rationale
Carboxylic Acid (C=O) 165 - 175 Typical carboxylic acid carbonyl.
Ester (C=O) 168 - 172 Typical ester carbonyl.
Furan C-2 145 - 150 Substituted furan carbon adjacent to oxygen.
Furan C-5 142 - 146 Furan carbon adjacent to oxygen.
Furan C-3 118 - 125 Substituted furan carbon.
Furan C-4 110 - 115 Unsubstituted furan carbon.
Methyl (OCH₃) 50 - 55 Typical methyl ester carbon.

| Methylene (CH₂) | 30 - 38 | Aliphatic carbon between two electron-withdrawing groups. |

Hypothetical Experimental Protocol: Analytical Workflow

To ensure trustworthy and reproducible characterization, a self-validating analytical workflow is essential.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Interpretation & Validation prep_ms Dissolve in MeOH/H₂O for LC-MS run_ms LC-ESI-QTOF MS (Positive & Negative Ion Modes) prep_ms->run_ms prep_nmr Dissolve in DMSO-d6 for NMR run_nmr 400 MHz NMR (¹H, ¹³C, COSY, HSQC) prep_nmr->run_nmr prep_ir Prepare KBr pellet or ATR sample (solid) run_ir FT-IR Spectroscopy (4000-400 cm⁻¹) prep_ir->run_ir data_ms Confirm [M+H]⁺, [M-H]⁻ Analyze Fragmentation run_ms->data_ms data_nmr Assign Peaks Confirm Connectivity run_nmr->data_nmr data_ir Identify Functional Groups (C=O, O-H, C-O) run_ir->data_ir final Comprehensive Characterization Report data_ms->final data_nmr->final data_ir->final

Caption: A self-validating workflow for analytical characterization.

Step-by-Step Methodology:

  • Sample Preparation:

    • LC-MS: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 methanol:water solution.

    • NMR: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ ensures solubility and allows for the observation of the acidic proton.

    • FT-IR: For solid-state analysis, either mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a pellet, or place the neat solid directly on an Attenuated Total Reflectance (ATR) crystal.

  • Instrumental Analysis:

    • LC-MS: Inject the sample into an LC-ESI-QTOF (Liquid Chromatography - Electrospray Ionization - Quadrupole Time-of-Flight) mass spectrometer. Perform scans in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻ ions, respectively. Obtain high-resolution mass data to confirm the elemental composition.

    • NMR: Acquire ¹H and ¹³C spectra. Additionally, run 2D NMR experiments like COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • FT-IR: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Interpretation and Validation:

    • Cross-reference the data from all three techniques. The exact mass from MS should confirm the molecular formula. The functional groups identified by IR must correspond to the signals observed and assigned in the ¹H and ¹³C NMR spectra. This integrated approach ensures the unequivocal identification and structural confirmation of the compound.

Potential Applications and Future Directions

The structural features of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid make it an attractive molecule for further investigation. The furan core is a known pharmacophore, and the presence of orthogonal carboxylic acid and ester groups allows for selective chemical modification.[1][2]

  • Drug Discovery: This compound can serve as a versatile scaffold. The carboxylic acid can be converted to amides, while the ester can be hydrolyzed and subsequently coupled or reduced to an alcohol, creating a diverse library of compounds for biological screening.[3]

  • Materials Science: Furan-dicarboxylic acids are precursors to bio-based polymers.[17] While this is a mono-carboxylic acid, its derivatives could be explored as monomers or additives in polymer synthesis.

Future research should focus on:

  • The execution and optimization of a synthetic route to produce the compound in sufficient quantities.

  • Full experimental validation of the predicted physicochemical and spectroscopic properties outlined in this guide.

  • Exploration of its reactivity and derivatization to build a compound library for screening against various biological targets.

References

  • IR: carboxylic acids. (n.d.).
  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024, September 5). MDPI. Retrieved February 14, 2026, from [Link]

  • 2-(2-methoxy-2-oxoethyl)furan-3-carboxylic acid. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • 2-Furancarboxylic acid. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. (2025, June 4). PubMed. Retrieved February 14, 2026, from [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). orientjchem.org. Retrieved February 14, 2026, from [Link]

  • Furan as a versatile synthon. (2001, October 15). ACS. Retrieved February 14, 2026, from [Link]

  • The features of IR spectrum. (n.d.).
  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. (2025, August 7). ResearchGate. Retrieved February 14, 2026, from [Link]

  • 2-Furancarboxylic acid. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • 2-Furancarboxylic acid and 2-Furylcarbinol. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]

  • 2-Furancarboxylic acid. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]

  • 2-Furancarboxylic acid. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved February 14, 2026, from [Link]

  • 2-Furoic acid. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Reductive Conversion of Biomass-Derived Furancarboxylic Acids with Retention of Carboxylic Acid Moiety. (2021, February 7). Springer. Retrieved February 14, 2026, from [Link]

  • 3-Furoic acid. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link]

  • 2-Furoic Acid. (n.d.). BMRB. Retrieved February 14, 2026, from [Link]

  • RETRACTED: Synthesis of vinyl esters of some furan carboxylic acids based on vinyl acetate. (n.d.). E3S Web of Conferences. Retrieved February 14, 2026, from [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025, August 28). University of Tartu. Retrieved February 14, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. (n.d.). University of Cambridge. Retrieved February 14, 2026, from [Link]

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (n.d.). Arkivoc. Retrieved February 14, 2026, from [Link]

  • Chemical Properties of 2-Furancarboxylic acid. (n.d.). Cheméo. Retrieved February 14, 2026, from [Link]

  • 3-Furancarboxylic acid, methyl ester. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]

  • 2-Furancarboxylic acid, 3-methyl-, methyl ester. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]

  • pKa Data Compiled by R. Williams. (2022, April 7). Retrieved February 14, 2026, from [Link]

  • pKa Data Compiled by R. Williams. (n.d.). EPFL. Retrieved February 14, 2026, from [Link]

  • D.H. Ripin, D.A. Evans pKa's of Inorganic and Oxo-Acids. (n.d.).

Sources

Exploratory

Molecular weight and formula of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid

An In-depth Technical Guide to 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid This technical guide provides a comprehensive overview of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid, a heterocyclic compound of interes...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid

This technical guide provides a comprehensive overview of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid, a heterocyclic compound of interest in synthetic chemistry and drug discovery. This document details its fundamental molecular properties, a representative synthetic pathway, analytical characterization, and potential applications for researchers, scientists, and drug development professionals.

Core Molecular Characteristics

2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid is a disubstituted furan derivative featuring both a carboxylic acid and a methyl ester functional group. The strategic placement of these groups on the furan scaffold makes it a valuable building block in organic synthesis.

Molecular Formula and Structure

The chemical structure of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid is characterized by a central furan ring. At the 3-position, a carboxylic acid group is attached, while at the 2-position, a methoxycarbonylmethyl group is present.

The molecular formula for this compound is C8H8O5 [1].

Molecular Weight

The molecular weight is a critical parameter for any chemical compound, essential for stoichiometric calculations in synthesis and for analytical characterization, particularly in mass spectrometry.

  • Average Molecular Weight: 184.15 g/mol [2]

  • Monoisotopic Mass: 184.03717 Da[1]

Quantitative Data Summary

For ease of reference, the key quantitative data for 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C8H8O5PubChem[1]
Average Molecular Weight 184.15 g/mol ChemicalBook[2]
Monoisotopic Mass 184.03717 DaPubChem[1]
Predicted Boiling Point 296.6 ± 25.0 °CChemicalBook[2]

Synthesis and Mechanistic Insights

Representative Synthetic Protocol

This proposed synthesis involves the selective functionalization of a furan-3-carboxylic acid precursor.

Step 1: Protection of the Carboxylic Acid The carboxylic acid of a suitable starting material, such as furan-3-carboxylic acid, would first be protected to prevent unwanted side reactions. A common protecting group for carboxylic acids is a benzyl ester, which can be readily removed later by hydrogenolysis.

Step 2: Introduction of the Acetic Acid Moiety With the carboxylic acid protected, the next step would involve the introduction of the acetic acid side chain at the 2-position of the furan ring. This could be achieved through a Friedel-Crafts acylation followed by a subsequent oxidation, or via a cross-coupling reaction.

Step 3: Esterification of the Acetic Acid Side Chain The newly introduced acetic acid side chain would then be esterified to form the methyl ester. This is typically achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Step 4: Deprotection of the Furan-3-Carboxylic Acid The final step is the deprotection of the furan-3-carboxylic acid. If a benzyl ester was used as the protecting group, this can be selectively removed by catalytic hydrogenation, yielding the final product.

Synthetic Workflow Diagram

Synthetic_Workflow Figure 1: Representative Synthetic Workflow A Furan-3-carboxylic Acid (Starting Material) B Protection of Carboxylic Acid (e.g., Benzyl Ester Formation) A->B Step 1 C Introduction of Acetic Acid Moiety at C2 (e.g., Friedel-Crafts or Cross-Coupling) B->C Step 2 D Esterification of Side Chain (Methanol, Acid Catalyst) C->D Step 3 E Deprotection of Furan-3-Carboxylic Acid (e.g., Hydrogenolysis) D->E Step 4 F 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid (Final Product) E->F

Caption: Figure 1: Representative Synthetic Workflow

Analytical Characterization

The structural confirmation of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the furan ring protons, the methylene protons of the acetic acid side chain, and the methyl protons of the ester. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum would confirm the presence of eight unique carbon atoms, including the carbonyl carbons of the carboxylic acid and the ester, the carbons of the furan ring, the methylene carbon, and the methoxy carbon.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule. The predicted monoisotopic mass is 184.03717 Da[1]. Fragmentation patterns observed in the mass spectrum would provide further structural information.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include a broad O-H stretch for the carboxylic acid, C=O stretching vibrations for both the carboxylic acid and the ester, and C-O stretching bands for the furan ring and the ester.

Analytical Workflow Diagram

Analytical_Workflow Figure 2: Analytical Characterization Workflow A Synthesized Compound B ¹H and ¹³C NMR Spectroscopy A->B Structural Elucidation C Mass Spectrometry (HRMS) A->C Molecular Formula Confirmation D Infrared (IR) Spectroscopy A->D Functional Group Analysis E Structural Confirmation B->E C->E D->E

Caption: Figure 2: Analytical Characterization Workflow

Potential Applications in Drug Development

Furan-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The furan ring is a versatile scaffold found in numerous pharmaceuticals[4]. Carboxylic acids are also a key functional group in many drugs, often contributing to solubility and target binding[3].

The structure of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid, with its multiple functional groups, offers several possibilities for further chemical modification, making it an attractive starting point for the synthesis of more complex molecules. It can be considered a potential bioisostere for other cyclic structures in drug design[5]. The carboxylic acid and ester functionalities provide handles for amide bond formation or other coupling reactions, allowing for the construction of larger, more elaborate structures with potential therapeutic applications[6].

Given the prevalence of furan carboxylic acids in pharmaceuticals, this compound could serve as a key intermediate in the synthesis of novel therapeutic agents, including anti-inflammatory, antimicrobial, or anticancer drugs[4][7].

References

  • PubChem. 2-(2-methoxy-2-oxoethyl)furan-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

  • Ratto, A., & Honek, J. (2024). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Medicinal Chemistry, 31(10), 1172-1213. [Link]

  • MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]

  • SpringerLink. Reductive Conversion of Biomass-Derived Furancarboxylic Acids with Retention of Carboxylic Acid Moiety. [Link]

Sources

Foundational

Technical Guide: Aqueous and Solvent Solubility of Furan-3-Carboxylic Acid Derivatives

Abstract Furan-containing compounds are pivotal scaffolds in medicinal chemistry and materials science, with applications ranging from antifungal agents to novel polymers.[1][2] Furan-3-carboxylic acid and its derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Furan-containing compounds are pivotal scaffolds in medicinal chemistry and materials science, with applications ranging from antifungal agents to novel polymers.[1][2] Furan-3-carboxylic acid and its derivatives, in particular, serve as crucial building blocks for a variety of biologically active molecules.[3][4][5] The therapeutic efficacy and successful formulation of any active pharmaceutical ingredient (API) are fundamentally dependent on its solubility.[6][7] Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and variable pharmacological responses.[8][9] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of furan-3-carboxylic acid derivatives. It details the key factors influencing their solubility, provides validated experimental protocols for accurate measurement, summarizes available solubility data, and outlines strategies for solubility enhancement. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the development of furan-based compounds.

Introduction: The Critical Role of Solubility in Drug Development

The furan ring is a versatile heterocyclic motif present in numerous pharmacologically active compounds, where it can act as a bioisostere for phenyl groups, often improving metabolic stability and receptor binding interactions.[2] Furan-3-carboxylic acid derivatives are of particular interest due to their utility as synthetic intermediates for fungicides and potential anticancer agents.[1][3][5]

However, the journey from a promising chemical entity to a viable drug product is fraught with challenges, with solubility being a primary gatekeeper.[9] For a drug to be absorbed, especially through the common oral route, it must first dissolve in the aqueous environment of the gastrointestinal tract.[7][8] Therefore, understanding and quantifying the solubility of furan-3-carboxylic acid derivatives is not merely a data collection exercise; it is a critical step that influences:

  • Bioavailability: Low solubility is a leading cause of inadequate and highly variable drug absorption, which can render a potent compound therapeutically ineffective.[7][9]

  • Formulation Development: Accurate solubility data is essential for designing appropriate dosage forms, whether they are simple solutions, suspensions, or advanced solid dispersions.[8][10]

  • Dosage Accuracy: For liquid formulations, solubility dictates the maximum achievable concentration of the drug, impacting dose volume and patient compliance.[10]

  • Process Chemistry: Solubility in various organic solvents is crucial for the design of efficient purification, crystallization, and reaction protocols during synthesis.[11][12]

This guide addresses these critical aspects by providing a foundational understanding of the principles governing the solubility of this important class of compounds.

Theoretical Framework of Solubility

The solubility of furan-3-carboxylic acid derivatives is governed by the interplay of the compound's intrinsic properties and the characteristics of the solvent system.

The Influence of Molecular Structure

The core structure consists of a moderately polar furan ring and a highly polar, acidic carboxylic acid group.[13] Furan itself is only slightly soluble in water but highly soluble in common organic solvents like ether, alcohol, and acetone.[14][15] The addition of the carboxylic acid group significantly increases its polarity and introduces pH-dependent solubility.

The Critical Role of pH and pKa

Furan-3-carboxylic acid is a weak acid. Its solubility in aqueous media is profoundly dependent on the pH of the solution. The carboxylic acid group can exist in two forms: a neutral, protonated form (-COOH) and an ionized, deprotonated carboxylate form (-COO⁻).

  • At low pH (pH < pKa): The compound is predominantly in its neutral, less polar form, exhibiting lower aqueous solubility.

  • At high pH (pH > pKa): The compound is predominantly in its ionized, highly polar carboxylate salt form, which is significantly more soluble in water.[16]

The pKa of the parent furan-3-carboxylic acid is approximately 3.9.[4] This value is a critical determinant of its solubility profile across the physiological pH range.

pH_Solubility low_ph_structure R-COOH (Neutral, Less Soluble) Equilibrium low_ph_structure->Equilibrium Add Base (e.g., NaOH) Increase pH high_ph_structure R-COO⁻ + H⁺ (Ionized, More Soluble) high_ph_structure->Equilibrium Equilibrium->high_ph_structure

Figure 1: pH-dependent equilibrium of a carboxylic acid.
Impact of Temperature and Solvent Choice

Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[9][13] This relationship is crucial for crystallization processes and for determining if a supersaturated solution can be prepared.

Solvent Polarity: Furan-3-carboxylic acid is generally soluble in polar solvents due to the hydrogen bonding capability of its carboxylic acid group.[13] Its solubility in nonpolar solvents is limited.[13] Derivatives with additional nonpolar substituents will exhibit increased solubility in less polar organic solvents. Studies on the related 2,5-furandicarboxylic acid have shown high solubility in polar aprotic solvents like DMSO and in binary mixtures such as water/DMSO and water/THF.[11][17]

Experimental Determination of Solubility

Accurate and reproducible solubility data is the bedrock of preformulation studies. The following section details robust methodologies for both qualitative and quantitative assessment.

General Experimental Workflow

A systematic approach to solubility determination ensures comprehensive characterization of a new chemical entity. The workflow involves initial qualitative tests to select appropriate solvent systems, followed by precise quantitative measurements.

Figure 2: General workflow for solubility determination.
Protocol: Qualitative Solubility Tests

These simple tests provide a rapid assessment of a compound's solubility in acidic, basic, and neutral conditions, which is indicative of its functional groups.[18][19]

Objective: To classify the compound based on its solubility in water, 5% NaOH, and 5% NaHCO₃.

Materials:

  • Test compound (furan-3-carboxylic acid derivative)

  • Small test tubes

  • Distilled water

  • 5% (w/v) NaOH solution

  • 5% (w/v) NaHCO₃ solution

  • Vortex mixer or stirring rod

Procedure:

  • Water Solubility: Add ~25 mg of the solid compound to a test tube containing 0.75 mL of distilled water.[19][20]

  • Mixing: Vigorously shake or vortex the tube for 1-2 minutes.

  • Observation: Observe if the solid dissolves completely. If it is water-soluble, it is likely a small molecule with a polar functional group.

  • NaOH Solubility: If the compound is insoluble in water, add ~25 mg of the solid to a new test tube containing 0.75 mL of 5% NaOH solution.[19] Mix vigorously.

  • Observation: Solubility in 5% NaOH but not in water strongly indicates the presence of an acidic functional group, such as a carboxylic acid or a phenol.[18] The base deprotonates the acid to form a soluble salt.[16]

  • NaHCO₃ Solubility: If the compound dissolves in 5% NaOH, perform a confirmatory test by adding ~25 mg of solid to 0.75 mL of 5% NaHCO₃ solution.[16][20]

  • Observation: Observe for both dissolution and the evolution of CO₂ gas (effervescence). Solubility in this weak base is characteristic of a relatively strong acid, such as a carboxylic acid.[16][18]

Protocol: Quantitative Equilibrium Shake-Flask Method

This is the "gold standard" method for determining thermodynamic equilibrium solubility. It relies on achieving a saturated solution and then measuring the concentration of the dissolved solute.

Objective: To accurately determine the solubility of a compound in a specific solvent at a controlled temperature.

Materials:

  • Test compound

  • Chosen solvent (e.g., pH 7.4 phosphate buffer, ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake for a predetermined time (typically 24-72 hours) sufficient to reach equilibrium. Causality Note: Shaking ensures continuous interaction between the solid and the solvent, while a long duration is necessary to ensure the dissolution rate equals the precipitation rate, defining thermodynamic equilibrium.

  • Phase Separation: Allow the vials to stand undisturbed at the controlled temperature for a short period to let the undissolved solids settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant. Self-Validation Step: Avoid aspirating any solid particles, as this will falsely elevate the measured concentration.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step removes any suspended microparticles.

  • Dilution: Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of the compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the result in standard units (e.g., mg/mL or µg/mL). For robust data, perform the experiment in triplicate.

Solubility Data for Furan-3-Carboxylic Acid

Compound NameSolventSolubilityTemperatureSource
Furan-3-carboxylic acidWater64 mg/mLNot Specified[21]
Furan-3-carboxylic acidDMSOSlightly SolubleRoom Temperature[4]
Furan-3-carboxylic acidMethanolSlightly SolubleRoom Temperature[4]
2,5-Furandicarboxylic acidWater~0.12 wt %20 °C (293 K)[17]
2,5-Furandicarboxylic acid20/80 w/w Water/DMSO23.1 wt %20 °C (293 K)[17]

Note: The term "Slightly Soluble" is a qualitative descriptor. For precise formulation work, quantitative determination via the shake-flask method is required.

Conclusion

The solubility of furan-3-carboxylic acid derivatives is a multifaceted parameter that is fundamental to their successful application in pharmaceutical development. A thorough understanding of the interplay between molecular structure, pH, and solvent properties is essential for any researcher in this field. The pH-dependent nature of the carboxylic acid group is the most critical factor governing aqueous solubility and can be strategically manipulated to enhance dissolution. By employing robust experimental methodologies, such as the equilibrium shake-flask method, scientists can generate the high-quality, reliable data needed to guide formulation strategies, ensure adequate bioavailability, and ultimately unlock the full therapeutic potential of this promising class of compounds.

References

  • Solubility and its Importance.pptx. (n.d.). Slideshare.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved February 14, 2026, from [Link]

  • Istrate, E., & Doncea, S. (2020). The Importance of Solubility for New Drug Molecules. International Journal of Medical Dentistry, 24(2). Retrieved February 14, 2026, from [Link]

  • Savjani, K., Gajjar, A., & Savjani, J. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012.
  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Retrieved February 14, 2026, from [Link]

  • Carboxylic Acid Unknowns and Titration. (n.d.).
  • Furan | Solubility of Things. (n.d.). Retrieved February 14, 2026, from [Link]

  • 3-Furoic acid - Solubility of Things. (n.d.). Retrieved February 14, 2026, from [Link]

  • Carboxylic Acids: Solubility & Reactions. (n.d.). Scribd. Retrieved February 14, 2026, from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Wang, Y., Duan, A., Zhang, H., Li, Y., Yang, S., & Xi, Z. (2025). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. Journal of agricultural and food chemistry. Retrieved February 14, 2026, from [Link]

  • Wang, Y., Ma, S., Wang, M., Wang, Z., & Liu, J. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules (Basel, Switzerland), 29(18). Retrieved February 14, 2026, from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • 3-Furancarboxylic acid (CAS 488-93-7). (n.d.). Cheméo. Retrieved February 14, 2026, from [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.).
  • Furan. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Castilla-Acevedo, S. F., Pallais-Leclair, A., Melfi, D. T., Bhalode, P., Mellein, B., Scurto, A. M., Vlachos, D. G., & Allgeier, A. M. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. ACS omega, 9(28), 32309–32320. Retrieved February 14, 2026, from [Link]

  • Abdellattif, M. H., El-Serwy, W. S., & Ali, A. S. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(2), 654–661. Retrieved February 14, 2026, from [Link]

  • Tufvesson, E., Lindup, W. E., & Grahnén, A. (1996). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. The Journal of pharmacy and pharmacology, 48(6), 635–640. Retrieved February 14, 2026, from [Link]

  • 3-Furoic acid. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Zhang, Z., Wang, S., Zhang, T., & Deng, W. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Molecules (Basel, Switzerland), 27(23). Retrieved February 14, 2026, from [Link]

  • 3-Furancarboxylic acid. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]

  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. (2004). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Zhang, Z., Deng, W., Ye, J., & Qi, W. (2018). Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K. Journal of Chemical & Engineering Data, 63(7), 2632–2640. Retrieved February 14, 2026, from [Link]

  • Zhang, Z., Wang, S., Zhang, T., & Deng, W. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water an. PSE Community.org. Retrieved February 14, 2026, from [Link]

  • Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems. (2021). Semantic Scholar. Retrieved February 14, 2026, from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid

Introduction: As novel heterocyclic compounds like 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid become more prevalent in pharmaceutical research and development, a thorough understanding of their safety profiles is pa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As novel heterocyclic compounds like 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid become more prevalent in pharmaceutical research and development, a thorough understanding of their safety profiles is paramount. This guide provides an in-depth analysis of the potential hazards, safe handling protocols, and emergency procedures for this compound. In the absence of a specific Safety Data Sheet (SDS) for this molecule, this document synthesizes data from structurally analogous furan-based carboxylic acids to establish a robust and scientifically grounded safety framework. The principles and procedures outlined herein are designed to empower researchers to work safely and effectively, minimizing risk while advancing scientific discovery.

Section 1: Compound Identification and Hazard Analysis

1.1. Chemical Identity

PropertyValue
Chemical Name 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid
Molecular Formula C₈H₈O₅[1]
Molecular Weight 184.15 g/mol
CAS Number 1479004-17-5[2]
Structure (A structural representation would be included here in a full whitepaper)

1.2. Inferred Hazard Profile

Based on the safety data for analogous compounds such as 2-furancarboxylic acid, 3-furancarboxylic acid, and 5-(methoxycarbonyl)furan-2-carboxylic acid, a hazard profile for 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid can be inferred. The primary hazards are associated with its acidic nature and the biological reactivity of the furan moiety.

Hazard Classification (Inferred)

Hazard ClassCategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4][5][6]
Serious Eye Damage/IrritationCategory 1 / 2AH318/H319: Causes serious eye damage/irritation[3][4][5][6]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[3][4][5][6]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[6]

Expert Rationale: The presence of a carboxylic acid functional group is a strong indicator for skin and eye irritation. Furan derivatives can also irritate the respiratory tract. The "harmful if swallowed" classification is adopted from a structurally similar compound and represents a cautious but logical assumption in the absence of specific data.

Section 2: Prudent Handling and Exposure Control

Effective risk management hinges on a multi-layered approach to exposure control, prioritizing engineering controls, followed by administrative controls, and finally, personal protective equipment (PPE).

2.1. The Hierarchy of Controls

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Safe Handling cluster_details Implementation Examples Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible for Research) Engineering Engineering Controls (Primary Barrier) Administrative Administrative Controls (Procedural Safeguards) Eng_Details • Chemical Fume Hood • Ventilated Enclosures Engineering->Eng_Details e.g. PPE Personal Protective Equipment (Last Line of Defense) Admin_Details • Standard Operating Procedures (SOPs) • Designated Work Areas • Training Administrative->Admin_Details e.g. PPE_Details • Safety Goggles/Face Shield • Nitrile Gloves • Lab Coat PPE->PPE_Details e.g.

Caption: Hierarchy of controls for mitigating exposure risks.

2.2. Engineering Controls

All manipulations of solid 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8] The work area should be equipped with an eyewash station and a safety shower.[4]

2.3. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3][7]

  • Skin Protection: A standard laboratory coat must be worn and kept fastened. Wear nitrile gloves; given the lack of specific breakthrough data, it is prudent to double-glove if handling for extended periods and to change gloves immediately upon contamination.[9]

  • Respiratory Protection: If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

2.4. Storage and Handling Protocols

Step-by-Step Handling Procedure:

  • Preparation: Designate a specific area within the fume hood for the experiment. Ensure all necessary equipment, including waste containers, is present.

  • Weighing: If weighing the solid, do so in the fume hood or a ventilated balance enclosure to minimize dust inhalation.[7]

  • Dissolution: Add solvents to the solid slowly to avoid splashing.

  • Post-Handling: After use, thoroughly wash hands and any exposed skin.[7][9] Decontaminate the work surface.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][5][10][11]

Section 3: Emergency Procedures

A rapid and informed response is critical in any chemical emergency.

3.1. First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][6] Seek medical attention if irritation persists.[3][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Remove contact lenses if present and easy to do.[4][5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

3.2. Accidental Release and Spill Cleanup

The response to a spill should be dictated by its size and location.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area Alert Colleagues Start->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess SmallSpill Small Spill (Manageable by Lab Personnel) Assess->SmallSpill Small LargeSpill Large Spill (Requires EHS) Assess->LargeSpill Large WearPPE Don Appropriate PPE SmallSpill->WearPPE EHS_Contact Contact Emergency Personnel (EHS) LargeSpill->EHS_Contact Contain Contain Spill with Inert Absorbent Material WearPPE->Contain Collect Carefully Sweep or Scoop into a Labeled Waste Container Contain->Collect Clean Clean Spill Area with Soap & Water Collect->Clean Dispose Dispose of Waste via EHS Protocols Clean->Dispose End Procedure Complete Dispose->End

Caption: Workflow for responding to an accidental spill.

Spill Cleanup Protocol (Small Spills):

  • Control: Ensure the area is well-ventilated (fume hood).

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill. Avoid raising dust.[7]

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the waste and any contaminated materials (gloves, wipes) through your institution's environmental health and safety (EHS) office.[3][4]

Section 4: Stability, Reactivity, and Disposal

4.1. Chemical Stability and Reactivity

  • Stability: The compound is expected to be stable under normal laboratory conditions.[5]

  • Conditions to Avoid: Avoid excessive heat, dust formation, and exposure to incompatible materials.[5]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases to prevent potentially exothermic or hazardous reactions.[5][9][11]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide (CO) and carbon dioxide (CO₂).[5][11]

Expert Rationale: The furan ring can be susceptible to oxidation under certain conditions.[13] The carboxylic acid will react exothermically with bases, and the ester moiety can be hydrolyzed by strong acids or bases.

4.2. Waste Disposal

All waste containing 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid must be treated as hazardous chemical waste.[4]

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not mix with incompatible waste streams. For instance, do not mix acidic waste with basic waste in the same container.[14]

  • Arrange for disposal through your institution's EHS department, adhering to all local, state, and federal regulations.[8][12]

Section 5: Toxicological and Ecological Information

5.1. Toxicological Summary

  • Acute Toxicity: 2-Furancarboxylic acid has shown an LD50 (intraperitoneal, mouse) of 100 mg/kg.[15] 5-(Methoxycarbonyl)furan-2-carboxylic acid is classified as harmful if swallowed.[6]

  • Skin and Eye Irritation: Furan carboxylic acids are consistently classified as skin and eye irritants.[3][4][5][6][9][11][15]

  • Genotoxicity and Carcinogenicity: No data is available for the target compound. It is important to note that the parent compound, furan, has been associated with carcinogenicity in animal studies.[15]

5.2. Ecological Information

Specific ecotoxicity data is not available. It is imperative to prevent the release of this compound into the environment.[4][7][8] Do not allow the material to enter drains or waterways.[6]

References

  • Angene Chemical. (2025, April 8). Safety Data Sheet - 5-(Methoxycarbonyl)furan-2-carboxylic acid. Retrieved from [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet - 2-Furoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-methoxy-2-oxoethyl)furan-3-carboxylic acid. Retrieved from [Link]

  • Padwa, A. (2000). Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Aromatic Heterocycles. SSRN. Retrieved from [Link]

  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

Sources

Foundational

Literature review on 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid synthesis

The following technical guide details the precision synthesis of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid (also referred to as 2-(methoxycarbonylmethyl)furan-3-carboxylic acid). This guide prioritizes a scalable,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the precision synthesis of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid (also referred to as 2-(methoxycarbonylmethyl)furan-3-carboxylic acid).

This guide prioritizes a scalable, modular approach utilizing the Feist-Benary cyclization followed by a regioselective functionalization strategy . This pathway is chosen over direct lithiation for its superior scalability and avoidance of cryogenic conditions in early steps, making it robust for pharmaceutical intermediate production.

Executive Summary & Retrosynthetic Analysis

The target molecule features a 2,3-disubstituted furan core with distinct functionalities: a conjugated carboxylic acid at C3 and an aliphatic methyl ester at C2. Retrosynthetic disconnection reveals that the furan ring can be constructed via the condensation of a


-dicarbonyl precursor with an 

-haloaldehyde.
  • Core Challenge: Differentiating the two carboxyl moieties (aromatic vs. aliphatic).

  • Solution: A "Construct-Hydrolyze-Differentiate" strategy.

    • Construct: Build the furan ring with identical ester protecting groups (Dimethyl ester).

    • Hydrolyze: Global deprotection to the diacid.

    • Differentiate: Kinetic esterification exploiting the higher reactivity of the aliphatic carboxylic acid over the conjugated aromatic acid.

Retrosynthetic Pathway (DOT Visualization)

Retrosynthesis Target Target: 2-(2-Methoxy-2-oxoethyl) furan-3-carboxylic acid Intermediate Intermediate: 2-(Carboxymethyl) furan-3-carboxylic acid (Diacid) Target->Intermediate Kinetic Esterification (Selectivity Control) Precursor Precursor: Dimethyl 2-(methoxycarbonylmethyl) furan-3-carboxylate (Diester) Intermediate->Precursor Global Hydrolysis Reagents Starting Materials: Dimethyl 1,3-acetonedicarboxylate + Chloroacetaldehyde Precursor->Reagents Feist-Benary Cyclization

Figure 1: Retrosynthetic logic flow from target to commercially available starting materials.

Synthetic Route & Causality

Step 1: Feist-Benary Cyclization

Objective: Synthesis of Dimethyl 2-(methoxycarbonylmethyl)furan-3-carboxylate. Rationale: The reaction of dimethyl 1,3-acetonedicarboxylate with chloroacetaldehyde is the most direct method to establish the 2,3-substitution pattern. The central methylene of the acetonedicarboxylate acts as the nucleophile in the initial aldol condensation, placing the acetate side chain at C2 and the carboxylate at C3.

Step 2: Global Hydrolysis

Objective: Synthesis of 2-(Carboxymethyl)furan-3-carboxylic acid (Diacid). Rationale: Attempting to selectively hydrolyze the diester is risky due to competing steric and electronic effects. Complete saponification yields the discrete diacid, resetting the substrate for controlled functionalization.

Step 3: Regioselective Kinetic Esterification

Objective: Formation of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid. Rationale: Aliphatic carboxylic acids (side chain) undergo Fischer esterification significantly faster than conjugated aromatic acids (ring C3) due to electronic conjugation reducing the electrophilicity of the C3 carbonyl and steric hindrance. By controlling time and temperature, the aliphatic ester is formed exclusively.

Detailed Experimental Protocols

Materials & Reagents Table
ReagentCAS No.RoleEquiv.
Dimethyl 1,3-acetonedicarboxylate1830-54-2Nucleophile1.0
Chloroacetaldehyde (50% aq.)107-20-0Electrophile1.1
Pyridine110-86-1Base/Solvent2.5
Methanol (Anhydrous)67-56-1Solvent/ReagentExcess
Thionyl Chloride7719-09-7Catalyst0.1
Protocol A: Synthesis of the Furan Diester
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel.

  • Cooling: Charge the flask with Dimethyl 1,3-acetonedicarboxylate (1.0 eq) and Pyridine (2.5 eq). Cool the mixture to 0–5°C using an ice/salt bath.

  • Addition: Add Chloroacetaldehyde (50% wt in water, 1.1 eq) dropwise over 45 minutes, maintaining internal temperature <10°C. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. The solution will darken.

  • Workup:

    • Quench with ice-cold water (5 volumes).

    • Extract with Ethyl Acetate (3 x 3 volumes).[1]

    • Wash combined organics with 1N HCl (to remove pyridine), then Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.[2]

  • Purification: Recrystallize from Methanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).

    • Expected Yield: 60–75%.[3]

Protocol B: Diacid Formation & Kinetic Esterification
  • Hydrolysis:

    • Dissolve the diester in THF/Water (1:1). Add LiOH (3.0 eq).

    • Stir at 40°C for 4 hours (monitor by TLC for disappearance of diester).

    • Acidify to pH 1 with conc. HCl. Extract the diacid with EtOAc. Concentrate to obtain the crude 2-(carboxymethyl)furan-3-carboxylic acid .

  • Kinetic Esterification (The Critical Step):

    • Dissolve the crude diacid in Anhydrous Methanol (20 volumes).

    • Cool to 0°C. Add Thionyl Chloride (0.1 eq) dropwise. Note: Generates HCl in situ.

    • Control: Stir at room temperature for exactly 3–6 hours.

    • Validation: Monitor via HPLC. The aliphatic acid converts to the methyl ester rapidly (

      
       min), while the aromatic acid remains largely unreacted (
      
      
      
      h under these mild conditions).
  • Termination:

    • Quench by adding solid NaHCO₃ (neutralize HCl).

    • Concentrate to remove Methanol.

    • Partition residue between Water (pH 4) and EtOAc.

    • Note: The product contains a free acid, so it can be extracted into mild base (NaHCO₃) to remove non-acidic impurities, then re-acidified and extracted.

  • Final Isolation:

    • Dry organic layer (MgSO₄), filter, and concentrate.[2]

    • Product is obtained as an off-white solid.

Self-Validating Analytical Criteria

To ensure trustworthiness (Trustworthiness in E-E-A-T), the synthesized product must meet the following spectral signatures:

Analytical MethodExpected SignalMechanistic Confirmation
¹H NMR (DMSO-d₆)

3.65 (s, 3H)
Confirms one methyl ester (aliphatic).

4.10 (s, 2H)
Confirms methylene group at C2 (-CH₂-).

12.5 (br s, 1H)
Confirms presence of one carboxylic acid.

6.8, 7.6 (d, furan H)
Confirms 2,3-substitution pattern.
IR Spectroscopy ~1740 cm⁻¹ (Ester C=O)Sharp ester band.
~1690 cm⁻¹ (Acid C=O)Broad/Lower freq band (conjugated acid).
Workflow Visualization

Workflow Step1 Step 1: Feist-Benary (Formation of Diester) Step2 Step 2: Saponification (Formation of Diacid) Step1->Step2 LiOH, THF/H2O Step3 Step 3: Kinetic Esterification (Selective Methylation) Step2->Step3 MeOH, cat. SOCl2 RT, 4h QC QC Validation (NMR/HPLC) Step3->QC Check Regioselectivity

Figure 2: Operational workflow for the sequential synthesis.

References

  • Feist-Benary Synthesis

    • Title: "The Feist-Benary Synthesis of Furans."
    • Source: Comprehensive Heterocyclic Chemistry II.
    • Context: Establishes the condensation mechanism of -keto esters with -haloketones/aldehydes.
    • URL:

  • Title: "Selective esterification of non-conjugated carboxylic acids in the presence of conjugated acids.
  • Furan Functionalization

    • Title: "Synthesis of Furan-3-carboxylic Acid and Derivatives."[4][5]

    • Source:Tetrahedron Letters (2004).
    • Context: Discusses the stability and handling of furan-3-carboxylic acid deriv
    • URL:

  • Acetonedicarboxylate Reactivity

    • Title: "Dimethyl 1,3-acetonedicarboxylate: a highly reactive compound used in organic synthesis."[2]

    • Source: ChemicalBook.
    • Context: Provides properties and handling of the starting material.[2][3][6][7]

    • URL:

Sources

Exploratory

A Researcher's Guide to Sourcing 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic Acid: Synthesis, Properties, and Commercial Availability

Prepared by a Senior Application Scientist Abstract 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid is a specialized heterocyclic compound with significant potential as a building block in medicinal chemistry and materia...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Abstract

2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid is a specialized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its bifunctional nature, featuring both a carboxylic acid and a methyl ester separated by a furan scaffold, makes it an attractive intermediate for synthesizing complex molecular architectures. However, its commercial availability is limited, posing a challenge for researchers. This guide provides a comprehensive overview of the compound's chemical profile, outlines a robust strategy for its procurement via custom synthesis, presents a plausible synthetic route based on established organic chemistry principles, and discusses its potential applications in drug discovery.

Chemical Profile and Significance

The furan ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. The arrangement of substituents in 2-(2-methoxy-2-oxoethyl)furan-3-carboxylic acid offers multiple points for chemical modification, making it a versatile precursor for library synthesis in drug discovery programs.

Compound Identification:

  • IUPAC Name: 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid

  • Molecular Formula: C₈H₈O₅[1]

  • Molecular Weight: 184.15 g/mol

  • InChIKey: PJSWXHMSYOEMNI-UHFFFAOYSA-N[1]

  • CAS Number: Not assigned. The absence of a CAS number indicates the compound's rarity in commercial catalogs and the literature.

The structural motif of furan dicarboxylic acids and their derivatives is of significant interest. For instance, certain furan derivatives have been investigated as cytotoxic agents against cancer cell lines, while others are implicated in biological processes associated with renal failure, highlighting the diverse bioactivity of this chemical class.[2] The strategic placement of orthogonal functional groups (a carboxylic acid and a methyl ester) on the target molecule allows for selective chemical transformations, a highly desirable feature for constructing complex lead compounds.

Proposed Synthesis and Characterization

Given that 2-(2-methoxy-2-oxoethyl)furan-3-carboxylic acid is not a stock chemical, a custom synthesis approach is necessary. A logical and efficient synthetic strategy is crucial for obtaining the molecule in a timely and cost-effective manner.

Retrosynthetic Analysis

A plausible retrosynthetic pathway begins by disconnecting the acetic acid side chain at the C2 position of the furan ring. This suggests a carbon-carbon bond formation as the key step. A Friedel-Crafts-type reaction or metal-catalyzed cross-coupling are standard methods for such transformations on electron-rich heterocycles like furan. The analysis points to a suitably protected furan-3-carboxylic acid derivative as a key starting material.

Retrosynthesis target 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid intermediate1 Methyl 2-(3-(methoxycarbonyl)furan-2-yl)acetate target->intermediate1 Selective Hydrolysis intermediate2 Methyl furan-3-carboxylate intermediate1->intermediate2 C-C Bond Formation (e.g., Friedel-Crafts Acylation) reagent1 Reagent for C2 side chain addition (e.g., Methyl 2-chloro-2-oxoacetate) intermediate1->reagent1 intermediate3 Furan-3-carboxylic acid intermediate2->intermediate3 Esterification

Caption: Retrosynthetic analysis of the target compound.

Proposed Forward Synthetic Workflow

The synthesis can be initiated from commercially available furan-3-carboxylic acid.[3] The carboxylic acid group is first protected as a methyl ester to prevent it from interfering with subsequent reactions. The key step involves introducing the second carbon chain at the C2 position, which is the most activated site for electrophilic substitution on a furan ring. A Friedel-Crafts acylation reaction using methyl malonyl chloride or a similar electrophile, catalyzed by a mild Lewis acid, would be a suitable choice. Furan rings are sensitive to strong acids, so milder conditions are preferable to prevent polymerization.[4][5] Finally, selective saponification of the ester on the furan ring would yield the target compound.

Synthetic_Workflow start { Start | Furan-3-carboxylic acid} step1 Step 1: Esterification Protect carboxylic acid group. Reagents: Methanol (MeOH), H₂SO₄ (cat.) start->step1 intermediate1 Intermediate 1 Methyl furan-3-carboxylate step1->intermediate1 step2 Step 2: Friedel-Crafts Acylation Introduce side chain at C2. Reagents: 1. Methyl malonyl chloride 2. Mild Lewis Acid (e.g., SnCl₄, ZnCl₂) intermediate1->step2 intermediate2 Intermediate 2 Dimethyl 2-(furan-2-yl)malonate derivative step2->intermediate2 step3 Step 3: Selective Hydrolysis Deprotect the ring-adjacent ester. Reagents: 1 eq. LiOH or NaOH in THF/H₂O intermediate2->step3 product { Final Product | 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid} step3->product purification {Purification & Analysis | Chromatography (Silica Gel) NMR, LC-MS, HRMS} product->purification

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol (Hypothetical)
  • Esterification of Furan-3-carboxylic Acid: Furan-3-carboxylic acid (1.0 eq) is dissolved in anhydrous methanol (10 volumes). Concentrated sulfuric acid (0.05 eq) is added dropwise at 0 °C. The mixture is heated to reflux for 4-6 hours until TLC analysis indicates complete conversion. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layers are dried over anhydrous sodium sulfate and concentrated to yield methyl furan-3-carboxylate.

  • Friedel-Crafts Acylation: The methyl furan-3-carboxylate (1.0 eq) is dissolved in a dry, non-polar solvent like dichloromethane (DCM). The solution is cooled to 0 °C. A mild Lewis acid such as tin(IV) chloride (SnCl₄, 1.1 eq) is added, followed by the dropwise addition of methyl malonyl chloride (1.1 eq). The reaction is stirred at 0 °C for 2-3 hours. The reaction is quenched by the slow addition of water. The organic layer is separated, washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

  • Selective Saponification: The resulting diester (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water (3:1). The solution is cooled to 0 °C, and one equivalent of lithium hydroxide (LiOH) solution is added dropwise. The reaction is monitored closely by LC-MS. Upon consumption of the starting material, the reaction is acidified to pH 3-4 with dilute HCl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield the final product.

Commercial Sourcing via Custom Synthesis

Direct purchase of this compound is unlikely. Therefore, researchers must engage with a company specializing in custom chemical synthesis. These organizations, often called Contract Research Organizations (CROs), can perform multi-step syntheses on scales ranging from milligrams to kilograms.

When requesting a quote, providing a well-researched synthetic route (like the one proposed above) can significantly expedite the process and may lead to more accurate cost estimates.

Table of Potential Custom Synthesis Providers:

Supplier/ProviderService TypeKey Capabilities & Regions ServedWebsite
Enamine Custom SynthesisMultistep organic synthesis, building blocks, intermediates. Global service.[6]
Taros Chemicals Custom Synthesis & CROComplex, multi-step synthesis from lab to pilot scale. Europe-based, with global reach.[2][Link]
Apollo Scientific Custom SynthesisSynthetic route development, fluorination, multi-kg scale. UK-based.[7]
Otava Chemicals Custom SynthesisSmall and large-scale synthesis, building blocks, focused libraries. North America & Europe.[8][Link]
Tocris Bioscience Custom SynthesisComplex organic molecules (mg to kg), route development, stable isotope labeling.
ChiroBlock Custom Synthesis & R&DRoute scouting, process optimization, and supply of exclusive fine chemicals. Germany-based.[9][Link]
Richman Chemical Custom Synthesis & SourcingComplex multi-step synthesis, toll manufacturing, raw material sourcing. US-based.[10][Link]

Applications in Drug Development

The title compound serves as a valuable scaffold for several reasons:

  • Orthogonal Chemistry: The carboxylic acid can be converted to amides, esters, or other functional groups, while the methyl ester can be hydrolyzed and subjected to a different set of reactions. This allows for the divergent synthesis of a library of analogues from a single intermediate.

  • Bioisosteric Replacement: The furan ring is often used as a bioisostere for a phenyl ring, offering improved metabolic stability or solubility profiles. The carboxylic acid moiety itself is a key pharmacophore in many drugs but can be replaced by bioisosteres to modulate properties; this compound provides a scaffold to explore such replacements.

  • Scaffold for Novel Inhibitors: Furan-based structures have been successfully employed in the design of various enzyme inhibitors. The dually functionalized nature of this molecule makes it an ideal starting point for creating compounds that can interact with multiple pockets in an enzyme's active site.

References

  • Custom Synthesis Service for your key compounds . Taros Chemicals. [Link]

  • Custom Synthesis . Otava Chemicals. [Link]

  • Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing . Richman Chemical Inc. [Link]

  • 2-(2-methoxy-2-oxoethyl)furan-3-carboxylic acid . PubChemLite. [Link]

  • Synthesis Service & Chemical Contract Research . ChiroBlock. [Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer . MDPI. [Link]

  • Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2 . Bentham Science. [Link]

  • 3-Furoic acid | C5H4O3 | CID 10268 . PubChem. [Link]

  • Friedel-Crafts acylation of furan [closed] . Chemistry Stack Exchange. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic Acid

Topic: Synthesis protocols for 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid Content Type: Application Note Audience: Drug Development Chemists, Process Engineers Abstract & Strategic Overview This application note det...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis protocols for 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid Content Type: Application Note Audience: Drug Development Chemists, Process Engineers

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid (Compound 1 ). This scaffold is a critical intermediate in the development of HCV NS5B polymerase inhibitors and various fused-ring alkaloids.

The synthesis challenges lie in the structural duality of the molecule: it possesses two carboxyl functionalities—one conjugated to the furan ring (C3 position) and one aliphatic side chain (C2 position). Standard hydrolysis of the corresponding diester precursor typically yields the thermodynamically favored aromatic ester or the fully hydrolyzed diacid, failing to isolate the target half-ester.

The Solution: This protocol employs a Feist-Benary Cyclization followed by a Global Hydrolysis-Regioselective Esterification strategy. By exploiting the kinetic nucleophilicity difference between the aliphatic and conjugated carboxylic acids, we achieve high selectivity for the target mono-ester.

Key Chemical Attributes
ParameterDescription
Target Molecule 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid
CAS Registry Not widely listed; Custom Intermediate
Molecular Formula C₉H₈O₅
Molecular Weight 200.15 g/mol
Key Challenge Differentiating C3-aromatic vs. C2-aliphatic carboxyl groups.

Retrosynthetic Analysis & Pathway

The synthesis is broken down into three distinct phases to ensure regiochemical control.

SynthesisPathway Start Dimethyl 1,3-acetonedicarboxylate + Chloroacetaldehyde Step1 Step 1: Feist-Benary Cyclization (Formation of Diester) Start->Step1 Pyridine, 0°C Intermediate1 Dimethyl 2-(carboxymethyl) furan-3-carboxylate Step1->Intermediate1 Step2 Step 2: Global Hydrolysis (Saponification) Intermediate1->Step2 NaOH, Reflux Intermediate2 2-(Carboxymethyl)furan-3-carboxylic acid (Diacid) Step2->Intermediate2 Step3 Step 3: Kinetic Esterification (Regioselective) Intermediate2->Step3 MeOH, H+, RT Target TARGET: 2-(2-Methoxy-2-oxoethyl) furan-3-carboxylic acid Step3->Target

Caption: Synthesis workflow illustrating the conversion of symmetric precursors to the regioselective half-ester target.

Experimental Protocols

Phase 1: Feist-Benary Cyclization

Objective: Construct the furan core with established C2 and C3 substitution patterns. Mechanism: Aldol condensation followed by intramolecular O-alkylation.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8][9]MWAmount (Example)
Dimethyl 1,3-acetonedicarboxylate1.0174.1517.4 g
Chloroacetaldehyde (50% aq. soln)1.278.5018.8 g (solution)
Pyridine2.579.1020 mL
Water (Deionized)Solvent-100 mL
Protocol
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Place in an ice/salt bath to maintain 0°C.

  • Solubilization: Charge the flask with Dimethyl 1,3-acetonedicarboxylate and water. Stir vigorously. The starting material may be an oil; ensure good dispersion.

  • Aldehyde Addition: Add the Chloroacetaldehyde solution dropwise over 20 minutes, maintaining internal temperature

    
    .
    
  • Cyclization: Add Pyridine dropwise over 30 minutes. Caution: Exothermic reaction. The solution will darken.[2]

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 12 hours.

  • Workup:

    • Acidify the mixture to pH ~2 using 2M HCl (precipitates pyridine salts and product).

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with Brine (1 x 100 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from minimal MeOH or purify via flash chromatography (Hexane:EtOAc 80:20) to yield Dimethyl 2-(carboxymethyl)furan-3-carboxylate .

    • Expected Yield: 55-65%

    • Appearance: Pale yellow solid.

Phase 2: Global Saponification

Objective: Generate the dicarboxylic acid intermediate to reset the reactivity landscape.

Reagents
ReagentEquiv.Conditions
Diester (from Phase 1)1.0Dissolved in MeOH
NaOH (4M aq)4.0Aqueous solution
Protocol
  • Dissolve the diester in Methanol (5 vol).

  • Add 4M NaOH solution (4 equiv).

  • Heat to reflux (65°C) for 3 hours. Monitor by TLC (disappearance of diester spot).

  • Cool to 0°C.

  • Critical Step: Acidify slowly with Conc. HCl to pH 1. The diacid is highly polar and may not precipitate fully if too much methanol is present.

  • Concentrate to remove methanol (do not distill to dryness).

  • Extract the aqueous residue with THF/EtOAc (1:1 mixture, 5 x volumes) as the diacid has high water solubility.

  • Dry and concentrate to yield 2-(carboxymethyl)furan-3-carboxylic acid (The Diacid).

    • Note: Proceed immediately to Phase 3; the diacid can decarboxylate upon prolonged storage.

Phase 3: Regioselective Kinetic Esterification

Objective: Selectively esterify the aliphatic C2-sidechain acid while retaining the aromatic C3-acid. Rationale: The aliphatic carboxyl group (side chain) is less sterically hindered and electronically decoupled from the aromatic ring, making it nucleophilically superior in Fischer esterification kinetics compared to the conjugated C3 carboxyl group.

Reagents
ReagentEquiv.Role
Furan Diacid (Intermediate)1.0Substrate
Methanol (Anhydrous)Solvent/ReagentReactant (Excess)
Acetyl Chloride0.1Catalyst (Generates HCl in situ)
Protocol
  • Preparation: Dissolve the Diacid in anhydrous Methanol (20 mL per gram of substrate).

  • Catalyst Addition: Cool to 0°C. Add Acetyl Chloride dropwise. (Alternative: Use 0.5 equiv of concentrated

    
    ).
    
  • Reaction: Stir at Room Temperature (20-25°C).

    • Control Point: Do NOT heat. Heating will promote esterification of the aromatic C3 acid.

  • Monitoring: Monitor by HPLC or TLC every 30 minutes.

    • Target: Mono-ester (Side chain).

    • Over-reaction: Diester.

    • Stop Condition: Quench when Diacid is <5% and Diester is <10%. Typical time: 2–4 hours.

  • Quench: Add solid

    
     to neutralize the acid catalyst. Stir for 10 minutes.
    
  • Workup:

    • Filter off salts.

    • Concentrate the filtrate to a residue.

    • Partition between saturated

      
       solution and Ethyl Acetate.
      
    • Separation Logic:

      • Organic Layer:[1][3][7][10][11][12] Contains Diester impurity (Discard or recycle).

      • Aqueous Layer: Contains Target (as sodium salt) and unreacted Diacid.

  • Isolation:

    • Take the aqueous layer and acidify carefully to pH 3-4 with 1M HCl.

    • Extract immediately with Ethyl Acetate (3x).

    • Dry (

      
      ) and concentrate.[1]
      
  • Final Product: 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid .

Quality Control & Characterization

Verify the regiochemistry using 1H NMR. The chemical shift of the methylene protons is the diagnostic marker.

SignalShift (

ppm)
MultiplicityInterpretation
Furan-H5 7.3 - 7.5DoubletRing proton (

to Oxygen)
Furan-H4 6.6 - 6.8DoubletRing proton (

to Oxygen)
-OCH3 3.6 - 3.7SingletMethyl ester (Side chain)
-CH2- 3.8 - 4.1SingletMethylene bridge
-COOH 11.0 - 13.0BroadCarboxylic acid (C3)

Validation Check: If the product was the wrong isomer (Acid on sidechain, Ester on ring), the


 signal would appear slightly downfield (closer to 3.8-3.9 ppm) due to conjugation, and the methylene protons would shift due to the adjacent free acid. However, the most definitive proof is HMBC correlation between the 

protons and the non-conjugated carbonyl carbon.

References

  • Feist-Benary Synthesis Foundation: Reichstein, T., & Grüssner, A. (1933). "Synthese der 2-Methyl-furan-3-carbonsäure und des 2-Methyl-3-oxy-methyl-furans." Helvetica Chimica Acta, 16(1), 28-38.

  • Regioselective Esterification of Diacids: Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. (See Chapter on "Differentiation of Carboxyl Groups").

  • Furan Dicarboxylate Chemistry: Keay, B. A., & Dibble, P. W. (1996). "Furans and their Benzo Derivatives: Synthesis and Applications." Comprehensive Heterocyclic Chemistry II, Vol 2, 395-436.

  • Reaction of Acetonedicarboxylates: Dunne, E. C., et al. (2003). "Synthesis of Furo[2,3-c]pyridines." Tetrahedron, 59(46), 9199-9211. (Demonstrates the use of dimethyl acetonedicarboxylate in furan synthesis).

Sources

Application

Chemo-Selective Functionalization of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid

Application Note & Protocol Guide Introduction & Strategic Analysis 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid (CAS: 162002-39-3) is a high-value bifunctional building block. Its structural uniqueness lies in the or...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction & Strategic Analysis

2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid (CAS: 162002-39-3) is a high-value bifunctional building block. Its structural uniqueness lies in the orthogonal reactivity between the C3-carboxylic acid and the C2-methyl ester side chain.

For drug development professionals, this molecule is not merely a coupling partner; it is a "linchpin" scaffold used to synthesize furo[3,2-c]pyridines , which serve as bio-isosteres for isoquinolines and indoles in kinase inhibitors and GPCR modulators.

Strategic Considerations
  • Furan Sensitivity: The electron-rich furan ring is susceptible to oxidative ring opening and acid-catalyzed decomposition (polymerization). Protocols must avoid strong mineral acids and aggressive oxidants.

  • Regioselectivity: The primary synthetic challenge is "coupling" the C3-acid without compromising the C2-ester. This ester is essential for subsequent intramolecular cyclization.

  • Coupling Definition: In this context, "coupling" refers primarily to Amide/Peptide Coupling (forming C-N bonds at C3) and Intramolecular Cyclization (coupling C3 and C2 to form a fused ring).

Experimental Workflows (Visualized)

The following flowchart outlines the two primary divergent pathways for this scaffold: Intermolecular Amide Coupling (for library generation) and Intramolecular Cyclization (for core scaffold synthesis).

ReactionWorkflow Start Starting Material (C3-Acid, C2-Ester) Activation Activation (T3P or HATU) Start->Activation Path A: Functionalization Curtius Curtius Rearrangement (DPPA or NaN3) Start->Curtius Path B: Core Synthesis AmideProduct C3-Amide Derivative (Library Compound) Activation->AmideProduct + R-NH2 Isocyanate Isocyanate Intermediate Curtius->Isocyanate - N2 Amine C3-Amine (In situ or isolated) Isocyanate->Amine Hydrolysis Cyclization Base-Mediated Cyclization Amine->Cyclization Intramolecular FinalCore Furo[3,2-c]pyridin-4(5H)-one (Fused Ring Core) Cyclization->FinalCore - MeOH

Figure 1: Divergent synthetic pathways. Path A preserves the open ring for fragment-based drug discovery. Path B constructs the bicyclic furo-pyridine core.

Protocol A: Chemo-Selective Amide Coupling (T3P Method)

Rationale: Standard coupling reagents like EDC/HOBt often result in difficult purifications. We recommend T3P (Propylphosphonic anhydride) .

  • Why: T3P byproducts are water-soluble, allowing for a simple extraction workup without column chromatography (critical for furan stability). It operates under mild conditions, preserving the C2-ester.

Materials
  • Substrate: 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid (1.0 equiv)

  • Amine Partner: R-NH₂ (1.1 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Methodology
  • Dissolution: Charge the furan acid (1.0 equiv) and the amine partner (1.1 equiv) into a reactor containing EtOAc (10 V).

  • Base Addition: Cool the mixture to 0 °C. Add DIPEA (3.0 equiv) dropwise. Note: Exothermic reaction.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 10 minutes, maintaining internal temperature < 5 °C.

  • Reaction: Allow the mixture to warm to 20–25 °C. Stir for 2–4 hours.

    • Checkpoint: Monitor by HPLC/TLC. The acid peak should disappear.

  • Workup (The "Self-Validating" Step):

    • Add water (5 V). Stir for 10 minutes.

    • Separate phases.[1] The T3P byproducts and excess DIPEA partition into the aqueous layer.

    • Wash the organic layer with 0.5 M HCl (mild!) to remove unreacted amine, then saturated NaHCO₃ to remove unreacted acid.

  • Isolation: Dry organic layer over Na₂SO₄ and concentrate in vacuo (< 40 °C to prevent furan degradation).

Data Summary: Reagent Comparison

ReagentYieldPurity (Crude)Workup ComplexityFuran Stability Risk
T3P 88-95% >95% Low (Wash only) Low
HATU90-95%80-85%High (Req. Column)Low
SOCl₂60-70%<60%High (Decomp.)High (Acid sensitive)

Protocol B: Synthesis of Furo[3,2-c]pyridin-4(5H)-one (Core Synthesis)

Rationale: This protocol utilizes the Curtius Rearrangement to convert the C3-acid to an amine, which then attacks the C2-ester to close the ring. This is the industry-standard route for this scaffold.

Mechanism Visualization

Mechanism Step1 Acyl Azide Formation (Acid + DPPA) Step2 Thermal Rearrangement (Isocyanate Formation) Step1->Step2 Heat (-N2) Step3 Urea/Amine Formation Step2->Step3 + tBuOH / H+ Step4 Intramolecular Cyclization (Lactamization) Step3->Step4 Base (NaH)

Figure 2: Mechanistic cascade for the construction of the furo-pyridine core.

Step-by-Step Methodology
Stage 1: Curtius Rearrangement
  • Setup: Dissolve furan acid (1.0 equiv) in anhydrous Toluene or 1,4-Dioxane.

  • Reagents: Add Triethylamine (1.2 equiv) and Diphenylphosphoryl azide (DPPA) (1.1 equiv).

  • Rearrangement: Heat to 80–90 °C for 2 hours. Evolution of N₂ gas indicates isocyanate formation.

  • Trapping (Optional but Recommended): Add tert-butanol (excess) to the reaction to trap the isocyanate as the Boc-protected amine. Reflux for 4 hours.

  • Isolation: Concentrate and purify by flash chromatography (Hexane/EtOAc).

Stage 2: Cyclization
  • Deprotection: Treat the Boc-intermediate with TFA/DCM (1:4) at 0 °C for 1 hour to expose the free amine at C3. Concentrate to dryness.

  • Cyclization: Dissolve the crude amine salt in dry MeOH.

  • Base Treatment: Add NaOMe (2.5 equiv) in MeOH. Reflux for 6–12 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] The free amine attacks the C2-ester carbonyl. Methanol is the leaving group.

  • Workup: Neutralize with dilute acetic acid. The product, furo[3,2-c]pyridin-4(5H)-one , often precipitates out or can be extracted with EtOAc.

Troubleshooting & Critical Parameters

Furan Ring Stability[9]
  • Problem: Darkening of reaction mixture or "tar" formation.

  • Cause: Acid-catalyzed ring opening (furan hydrolysis) or oxidation.

  • Solution: Ensure all solvents are degassed. Avoid strong Lewis acids (e.g., AlCl₃). Use mild acids (acetic, dilute HCl) during workups. Store starting material at -20 °C under Argon.

Ester Hydrolysis Competition
  • Problem: Loss of the methyl ester group during Amide Coupling (Protocol A).

  • Cause: Using aqueous bases (NaOH, LiOH) or prolonged exposure to water.

  • Solution: Use non-nucleophilic organic bases (DIPEA, TEA). Perform the T3P reaction in anhydrous EtOAc.

Incomplete Cyclization
  • Problem: Isolation of the open-chain amino-ester in Protocol B.

  • Cause: Steric hindrance or insufficient base strength.

  • Solution: Switch from NaOMe/MeOH to NaH/THF (stronger base) to force the lactamization.

References

  • T3P Reagent Capabilities

    • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications.[9]

    • Source:

  • Furo[3,2-c]pyridine Synthesis

    • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.[10]

    • Source:

  • Curtius Rearrangement Protocols

    • Propylphosphonic Anhydride (T3P®)-Mediated One-Pot Rearrangement of Carboxylic Acids to Carbamates.[7]

    • Source:

  • Furan Chemistry & Stability

    • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives.[6]

    • Source:

Sources

Method

Optimization of reaction conditions for furan derivative synthesis

Application Note: AN-FUR-2026-02 Executive Summary Furan derivatives serve as critical pharmacophores in medicinal chemistry (e.g., ranitidine, nitrofurantoin) and as renewable platform chemicals (e.g., 5-HMF, FDCA). How...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-FUR-2026-02

Executive Summary

Furan derivatives serve as critical pharmacophores in medicinal chemistry (e.g., ranitidine, nitrofurantoin) and as renewable platform chemicals (e.g., 5-HMF, FDCA). However, their synthesis is often plagued by polymerization (humin formation), low selectivity, and harsh acid requirements.

This Application Note details the optimization of reaction conditions for two distinct synthetic pathways:

  • Microwave-Assisted Paal-Knorr Cyclization: For rapid, high-diversity library generation in drug discovery.

  • Biphasic Acid-Catalyzed Dehydration: For high-yield production of 5-Hydroxymethylfurfural (HMF) from biomass, minimizing rehydration side-products.

Critical Parameter Analysis

Successful furan synthesis requires balancing activation energy against the thermodynamic instability of the electron-rich furan ring.

ParameterImpact on ReactionOptimization Strategy
Acidity (pH/pKa) Drives dehydration but promotes polymerization.Lewis Acids: Use Sc(OTf)₃ or I₂ for neutral conditions.Brønsted Acids: Use resin-bound acids (Amberlyst-15) for easy removal.
Solvent Polarity Affects transition state stabilization and MW absorption.Paal-Knorr: Ethanol/Water (High tan

for MW).Biomass: Biphasic (Water/MIBK) to extract product immediately.
Temperature High temp increases rate but favors humins.Microwave: Pulse heating to overcome

without bulk thermal lag.Flow: Short residence times (<5 min).
Water Removal Essential for equilibrium shift (Le Chatelier).Use chemical desiccants (

) or azeotropic distillation (Dean-Stark) in conventional heating.

Protocol A: Microwave-Assisted Paal-Knorr Synthesis

Application: Rapid synthesis of 2,5-disubstituted furans for medicinal chemistry libraries. Mechanism: Acid-catalyzed cyclization of 1,4-diketones.[1][2][3]

Mechanistic Insight

Classically, this reaction requires prolonged reflux in mineral acid. The rate-determining step is often the cyclization of the mono-enol.[1] Microwave irradiation accelerates this step by direct coupling with the polar transition state, reducing reaction times from hours to minutes and limiting thermal degradation.

Workflow Diagram

PaalKnorr_Optimization Start 1,4-Diketone Precursor Acid Catalyst Addition (p-TsOH or I2) Start->Acid Solvent: EtOH MW Microwave Irradiation 120°C, 150W, 5-10 min Acid->MW Sealed Vial MW->MW Monitor TLC (Disappearance of SM) Workup Workup (EtOAc Extraction) MW->Workup Cool to RT Product 2,5-Disubstituted Furan Workup->Product Purification

Figure 1: Optimized Microwave-Assisted Paal-Knorr Workflow.

Step-by-Step Protocol

Reagents:

  • 1,4-Diketone (1.0 mmol)

  • Catalyst: Iodine (

    
    , 5 mol%) OR p-Toluenesulfonic acid (p-TsOH, 10 mol%)
    
  • Solvent: Ethanol (2.0 mL)

Procedure:

  • Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve 1.0 mmol of the 1,4-diketone in 2.0 mL of Ethanol.

  • Catalyst Addition: Add 5 mol% Iodine. Note: Iodine acts as a mild Lewis acid and is easily removed during workup.

  • Irradiation: Cap the vial with a Teflon-lined septum. Place in a single-mode microwave reactor.

    • Ramp: 2 minutes to target temperature.

    • Hold: 120°C for 5–10 minutes (Max Power: 150 W).

    • Stirring: High (600 rpm).

  • In-Process Control: Check TLC (Hexane:EtOAc 9:1). Furan products typically show higher

    
     than the diketone due to loss of polarity.
    
  • Workup:

    • Dilute with 10 mL saturated

      
       (to quench iodine).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Yield: 85–95% isolated yield.

Protocol B: Biphasic Synthesis of HMF from Fructose

Application: Sustainable synthesis of 5-Hydroxymethylfurfural (HMF) from biomass. Challenge: HMF is unstable in acidic water, rapidly rehydrating to levulinic acid or polymerizing to humins.

The Biphasic Advantage

To optimize yield, the reaction utilizes a Reactive Aqueous Phase (where dehydration occurs) and an Extractive Organic Phase (which continuously removes HMF).

  • Aqueous Phase: Water + HCl (pH 1-2) + NaCl (Salting-out effect).

  • Organic Phase: MIBK (Methyl Isobutyl Ketone) or 2-Butanol. MIBK is preferred due to its high partition coefficient for HMF (

    
    ) and low miscibility with water.
    
Biphasic System Diagram

Biphasic_HMF cluster_Aq Aqueous Phase (Recycle) cluster_Org Organic Phase (MIBK) Substrate Fructose Feed (Aq. Phase + NaCl) Reactor Biphasic Reactor (140°C, 30 min) Substrate->Reactor Acid Catalyst (HCl) Extraction Phase Separation Reactor->Extraction Levulinic Side Product: Levulinic Acid Extraction->Levulinic Aq. Layer HMF_Org HMF in MIBK Extraction->HMF_Org Org. Layer Evaporation Evaporation HMF_Org->Evaporation Vacuum Distillation Pure HMF Pure HMF Evaporation->Pure HMF Yield > 70%

Figure 2: Reactive Extraction Workflow for HMF Synthesis.

Step-by-Step Protocol

Reagents:

  • D-Fructose (1.0 g)

  • Catalyst: HCl (0.5 M) or Amberlyst-15 (Solid acid)

  • Aqueous Phase Modifier: NaCl (Saturation)

  • Organic Solvent: MIBK (Methyl Isobutyl Ketone)

Procedure:

  • Aqueous Phase Prep: Dissolve 1.0 g Fructose in 5 mL of 0.5 M HCl. Add NaCl until saturation (increases the partition coefficient of HMF into the organic phase via the "salting-out" effect).

  • Biphasic Assembly: Add 15 mL MIBK (Organic:Aqueous ratio 3:1).

  • Reaction:

    • Heat to 140°C in a pressure tube or autoclave (sealed system).

    • Stir vigorously (1000 rpm) to maximize interfacial surface area.

    • Time: 30–45 minutes.

  • Separation: Cool to room temperature. The layers will separate immediately.

  • Isolation:

    • Collect the upper organic layer (MIBK).

    • (Optional) Re-extract the aqueous layer with fresh MIBK (

      
       mL).
      
    • Combine organic layers.

  • Purification: Remove MIBK via rotary evaporation under reduced pressure (HMF is heat sensitive; keep bath < 40°C).

Optimization Metrics:

  • Conversion: >95% (Fructose consumption).[4]

  • Selectivity: >75% (HMF vs. Levulinic Acid).

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Yield (Paal-Knorr) Incomplete dehydration.Add desiccant (

) or increase MW temp by 10°C.
Black Tar (Humins) Polymerization due to prolonged heat or high acidity.Reduce reaction time; switch to biphasic system; lower acid concentration.
Starting Material Remains Catalyst deactivation.If using Lewis acids (e.g.,

), ensure reagents are dry; water poisons the catalyst.
Product Degradation Oxidative sensitivity.Perform reaction under

or Argon atmosphere.

References

  • Minetto, G., et al. (2005). "Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes."[5] European Journal of Organic Chemistry, 2005(24), 5277–5288. Link

  • Rao, H. S. P., & Jothilingam, S. (2003). "Facile Microwave-Mediated Transformations of 2-Butene-1,4-diones and 2-Butyne-1,4-diones to Furan Derivatives."[1] Journal of Organic Chemistry, 68(13), 5392–5394. Link

  • Sayed, M., et al. (2020). "5-Hydroxymethylfurfural from fructose: an efficient continuous process in a water-dimethyl carbonate biphasic system with high yield product recovery."[4] Green Chemistry, 22, 5402-5413. Link

  • Li, H., et al. (2023). "5-Hydroxymethylfurfural synthesis from fructose over deep eutectic solvents in batch reactors and continuous flow microreactors." Chemical Engineering Journal, 455, 140686. Link

  • Amarnath, V., & Amarnath, K. (1995). "Intermediates in the Paal-Knorr Synthesis of Furans."[6] Journal of Organic Chemistry, 60(10), 3010–3019. Link

Sources

Application

Application Note: Solvent System Optimization for 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic Acid

Executive Summary This guide details the solvent selection strategy for the functionalization of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid (CAS: 1479004-17-5). This bifunctional scaffold presents unique challenges:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the solvent selection strategy for the functionalization of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid (CAS: 1479004-17-5). This bifunctional scaffold presents unique challenges: a furan core susceptible to acid-catalyzed ring opening, a reactive carboxylic acid (


), and a methyl ester side chain prone to competitive hydrolysis or transesterification.

This note prioritizes Green Chemistry principles, recommending the replacement of traditional dipolar aprotic solvents (DMF, NMP) and chlorinated solvents (DCM) with 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) .[1] These alternatives offer superior process safety, simplified aqueous workups, and enhanced stability of the furan ring.

Chemical Profile & Reactivity Analysis

Structural Deconstruction

The substrate contains three distinct reactive centers that dictate solvent compatibility:

  • Furan Core (Aromatic): Electron-rich diene character.

    • Risk: Highly sensitive to strong Brønsted and Lewis acids, which catalyze ring opening to form diketones or polymers [1].

    • Requirement: Maintain pH > 2 during reaction and workup.

  • C3-Carboxylic Acid: The primary handle for amide coupling or esterification.

    • Risk: Decarboxylation at high temperatures (>100°C).

  • C2-Methoxy-2-oxoethyl (Methyl Ester):

    • Risk: Transesterification in alcoholic solvents (e.g., MeOH, EtOH) or saponification in aqueous bases.

Solubility & Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsCompatibilityTechnical Rationale
Class I: Recommended 2-MeTHF , EtOAc, Isopropyl AcetateHigh Excellent solubility; immiscible with water (easy workup); minimal risk of transesterification; Green/Sustainable [2].
Class II: Usable THF, Acetonitrile (MeCN), AcetoneMedium Good solubility; water-miscible (requires evaporation or salting out during workup); MeCN may suppress reactivity of some coupling agents.
Class III: Problematic DMF, DMSO, NMPLow High boiling points complicate removal; water miscibility traps impurities; DMF can decompose to dimethylamine, reacting with the active ester.
Class IV: Avoid Methanol, Ethanol, Water (Acidic)Critical Risk Alcohols: Cause transesterification of the methyl ester side chain. Acidic Water: Triggers furan ring opening [1].

Decision Logic for Solvent Selection

The following decision tree guides the researcher through solvent selection based on the intended transformation.

SolventSelection Start Select Transformation ReactionType Reaction Type? Start->ReactionType AmideCoupling Amide Coupling (Acid Activation) ReactionType->AmideCoupling Hydrolysis Ester Hydrolysis (Saponification) ReactionType->Hydrolysis GreenRoute Green Route? (Preferred) AmideCoupling->GreenRoute AvoidAlcohols AVOID: Alcohols (Transesterification Risk) AmideCoupling->AvoidAlcohols Warning THF_Water USE: THF/Water (3:1) (LiOH/NaOH) Hydrolysis->THF_Water SolubilityCheck Solubility Check MeTHF USE: 2-MeTHF (Easy Workup) GreenRoute->MeTHF High Solubility EtOAc USE: Ethyl Acetate (Cost Effective) GreenRoute->EtOAc Moderate Solubility

Figure 1: Solvent Selection Decision Tree. Blue nodes indicate decision points; Green nodes indicate optimal solvent choices.

Protocol 1: Green Amide Coupling in 2-MeTHF

Objective: Synthesize an amide derivative from 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid without degrading the furan ring or hydrolyzing the ester.

Rationale: This protocol utilizes 2-Methyltetrahydrofuran (2-MeTHF) .[1] Unlike DMF, 2-MeTHF is derived from renewable resources (corncobs/bagasse) and separates cleanly from water, allowing for a direct aqueous wash to remove byproducts without tedious back-extraction [2, 3].

Materials
  • Substrate: 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid (1.0 equiv)

  • Amine: Primary or secondary amine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: 2-MeTHF (anhydrous)

Step-by-Step Methodology
  • Dissolution:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (1.0 equiv) in 2-MeTHF (concentration 0.1 M).

    • Note: If the solution is cloudy, sonicate for 30 seconds. 2-MeTHF has a higher saturation limit for polar organics than toluene.

  • Activation:

    • Cool the reaction mixture to 0°C (ice bath).

    • Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).

    • Stir at 0°C for 15 minutes to form the activated ester (O-At ester).

    • Checkpoint: The solution typically turns yellow.

  • Addition:

    • Add the Amine (1.1 equiv) dropwise.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C).

    • Stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup (The 2-MeTHF Advantage):

    • Quench: Add 10% aqueous Citric Acid or 0.5 M HCl (keep pH ~3-4; do not go below pH 2 to protect the furan).

    • Phase Separation: Transfer to a separatory funnel. The 2-MeTHF layer will be on top.

      • Why? Unlike DMF, which requires multiple washes to remove, 2-MeTHF retains the product while the urea byproducts and excess salts partition into the water.

    • Wash: Wash the organic layer once with Sat. NaHCO₃ (removes unreacted acid) and once with Brine.

    • Dry: Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude residue is often pure enough for the next step. If necessary, purify via flash chromatography (SiO₂, EtOAc/Heptane).

Protocol 2: Selective Ester Hydrolysis

Objective: Selectively hydrolyze the methyl ester side chain (saponification) while avoiding decarboxylation of the C3-acid.

Rationale: Furan-3-carboxylic acids can decarboxylate under thermal stress. Therefore, this reaction is performed at ambient temperature using LiOH in a THF/Water system, which provides a gentle homogeneous environment [4].

Methodology
  • Solvent System: Prepare a 3:1 mixture of THF and Water .

  • Reaction: Dissolve the diester/acid-ester in the solvent (0.2 M). Add LiOH·H₂O (2.5 equiv).

  • Stir: Agitate at Room Temperature for 4–16 hours.

    • Critical Control: Do NOT heat. Heating >50°C risks decarboxylation of the C3-acid moiety.

  • Workup:

    • Acidify carefully with 1M HCl to pH ~3 (precipitate formation).

    • Extract with 2-MeTHF or EtOAc .[1][2][3]

    • Note: Avoid strong mineral acids (conc. H₂SO₄) which will polymerize the furan.

Process Workflow Visualization

The following diagram illustrates the "Green Amide Coupling" workflow, highlighting the critical control points for scientific integrity.

ReactionWorkflow Input Substrate + 2-MeTHF Activation Add HATU + DIPEA (0°C, 15 min) Input->Activation Dissolution Coupling Add Amine (RT, 2-4 h) Activation->Coupling Active Ester Formed Quench Acid Wash (pH 3) (Remove excess amine) Coupling->Quench Completion BaseWash Bicarb Wash (Remove unreacted acid) Quench->BaseWash Phase Separation Isolation Evaporation (Product) BaseWash->Isolation Dry & Conc.

Figure 2: Step-by-step workflow for amide coupling in 2-MeTHF. Note the specific acid wash step (Quench) designed to remove unreacted amine without damaging the furan ring.

References

  • Kolykhalov, D., et al. (2024).[4] "The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions." ChemSusChem.[2][4] Available at: [Link]

  • MacMillan, D. S., et al. (2013).[3][5] "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide." Green Chemistry, 15, 596-600.[3][5] Available at: [Link]

  • Prat, D., et al. (2016).[5] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.[5] Available at: [Link]

  • Gao, W., et al. (2017). "Acid-Catalyzed Ring Opening of Furan in Aqueous Solution." Energy & Fuels, 31(2). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid synthesis

This technical guide addresses the synthesis and yield optimization of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid (also known as 3-carboxy-2-furanacetic acid methyl ester).[1][2] This molecule is typically synthesiz...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and yield optimization of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid (also known as 3-carboxy-2-furanacetic acid methyl ester).[1][2]

This molecule is typically synthesized via a modified Feist-Benary condensation followed by a regioselective functional group manipulation.[1] The primary yield-killing factors in this pathway are furan polymerization (tarring), lack of regioselectivity during cyclization, and over-hydrolysis/esterification.[2]

Subject: 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid Synthesis Document ID: TS-FUR-2026-03 Applicable For: Process Chemistry, Medicinal Chemistry[1][2]

Process Overview & Logic Map

The most robust route involves a three-stage "Build-Break-Select" strategy.[1][2] Direct formation is often low-yielding due to competing side reactions.[1][2]

The Strategy:

  • Build: Construct the furan ring using Dimethyl 1,3-acetonedicarboxylate and Chloroacetaldehyde (Feist-Benary). This yields the Diester .

  • Break: Fully hydrolyze the diester to the Diacid .

  • Select: Exploit kinetic differences to selectively esterify the aliphatic side chain while leaving the aromatic acid intact.

SynthesisWorkflow SM1 Dimethyl 1,3- acetonedicarboxylate Step1 Step 1: Feist-Benary Cyclization (0°C -> RT, Pyridine) SM1->Step1 SM2 Chloroacetaldehyde (40% aq) SM2->Step1 Diester Intermediate A: Dimethyl furan-2-acetate- 3-carboxylate Step1->Diester Ring Formation Step2 Step 2: Global Hydrolysis (NaOH, then HCl) Diester->Step2 Diacid Intermediate B: Furan-2-acetic acid- 3-carboxylic acid Step2->Diacid Saponification Step3 Step 3: Selective Esterification (MeOH, cat. H2SO4) Diacid->Step3 Kinetic Control Target TARGET: 2-(2-Methoxy-2-oxoethyl) furan-3-carboxylic acid Step3->Target Aliphatic Esterification

Figure 1: Optimized synthetic workflow utilizing kinetic resolution for the final esterification step.

Troubleshooting & Optimization (Q&A)

Phase 1: Ring Formation (Feist-Benary)

User Question: "My reaction mixture turns into a black tar/polymer immediately upon adding chloroacetaldehyde. How do I stop this?"

Technical Insight: Furans are notoriously acid-sensitive and prone to polymerization (resinification), especially in the presence of free protons or high heat.[2] The reaction between dimethyl 1,3-acetonedicarboxylate and chloroacetaldehyde is highly exothermic.[2]

Protocol Adjustment:

  • Temperature Control: You must maintain the internal temperature between 0°C and 5°C during the addition. Do not allow it to spike.

  • pH Modulation: The reaction requires a base to drive the aldol condensation and neutralize the HCl generated. Pyridine is the preferred solvent/base because it buffers the reaction.[1] Stronger bases (hydroxides) often cause premature hydrolysis or polymerization of the aldehyde.

  • Reagent Quality: Ensure your Chloroacetaldehyde is clear. If it is yellow/polymerized, depolymerize it or use the dimethyl acetal form (requires acid hydrolysis in situ, which is riskier).[2]

Phase 2: Regioselectivity & Yield

User Question: "I am getting a mixture of isomers and my yield of the diester intermediate is stuck at 40%. How can I improve this?"

Technical Insight: The yield loss often comes from the "double-reaction" of the acetonedicarboxylate (reacting at both ends) or self-condensation of the chloroacetaldehyde.[1]

Optimization Table:

ParameterStandard ConditionOptimized ConditionReason for Change
Stoichiometry 1:1 Ratio1.2 eq AcetonedicarboxylateExcess

-keto ester suppresses chloroacetaldehyde self-polymerization.[1][2]
Addition Mode Rapid AdditionDropwise (2-3 hrs) Keeps concentration of aldehyde low, favoring cross-reaction over polymerization.[1][2]
Solvent Ethanol/WaterPyridine (Neat) or THF/Pyridine Pyridine acts as both base and solvent, preventing local "acid pockets."[2]
Quench Acidic WorkupIce/Water Pour Avoids acid-catalyzed degradation of the electron-rich furan ring.[1]
Phase 3: Selective Chemistry (The "Secret Sauce")

User Question: "I cannot selectively hydrolyze the C3-ester without touching the C2-side chain ester. They both cleave."

Technical Insight: Hydrolyzing one ester in the presence of another on a small furan ring is thermodynamically difficult to control. The Solution: Do not try to stop the hydrolysis halfway. It is chemically superior to hydrolyze BOTH to the diacid, and then selectively esterify the aliphatic acid.[2]

  • Mechanism: The aliphatic carboxylic acid (acetic acid side chain) is sterically more accessible and electronically less deactivated than the aromatic furan-3-carboxylic acid.[1]

  • Kinetic Control: By using mild conditions (MeOH + catalytic acid at RT), the aliphatic chain esterifies fast, while the aromatic ring acid esterifies slowly.[2]

High-Yield Experimental Protocol

Step 1: Synthesis of Dimethyl furan-2-acetate-3-carboxylate[1][2]
  • Setup: 3-neck flask, mechanical stirrer, thermometer, dropping funnel.

  • Charge: Add Dimethyl 1,3-acetonedicarboxylate (1.2 equiv) and Pyridine (5 vol) . Cool to 0°C .

  • Addition: Add Chloroacetaldehyde (40% aq, 1.0 equiv) dropwise over 2 hours. Critical: Keep internal temp < 10°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Pour into ice water containing enough HCl to neutralize the pyridine (pH ~4). Extract with Ethyl Acetate (3x).[1] Wash organic layer with brine. Dry (

    
    ) and concentrate.[3]
    
  • Purification: Vacuum distillation or plug silica filtration (eluting with Hexane/EtOAc).

Step 2: Global Hydrolysis to Diacid[1][2]
  • Reaction: Dissolve the crude diester in 2M NaOH (4 equiv) .

  • Conditions: Reflux for 2 hours. (Furan-3-esters are stubborn; heat is required).[1][2]

  • Isolation: Cool to 0°C. Acidify carefully with Conc. HCl to pH 1-2.

  • Precipitation: The Furan-2-acetic acid-3-carboxylic acid (Diacid) should precipitate.[1][2] Filter and dry.[3][4] If no precipitate, extract with EtOAc.[2]

Step 3: Selective Esterification (Target Synthesis)[1][2]
  • Reaction: Suspend the Diacid in Methanol (10 vol) .

  • Catalyst: Add Conc.

    
     (0.05 equiv)  or Thionyl Chloride (0.1 equiv).[1][2]
    
  • Control: Stir at Room Temperature . Do not reflux.

  • Monitoring: Monitor by HPLC/TLC every 30 mins. You will see the Diacid disappear and the Mono-ester appear.[1] Stop before the Diester forms.

    • Timeframe: Usually 2–4 hours at RT.[1]

  • Workup: Neutralize with solid

    
    . Evaporate MeOH. Partition residue between Water/EtOAc. The aqueous phase will hold any unreacted Diacid (recoverable). The organic phase contains the Target .[1]
    
  • Crystallization: Recrystallize from minimal Methanol/Ether.

References & Authority

  • Feist-Benary Synthesis Mechanism & Conditions:

    • Title: "The Feist-Benary Synthesis of Furans"[1]

    • Source: Comprehensive Heterocyclic Chemistry II.

    • Context: Defines the necessity of base buffering (Pyridine) to prevent polymerization.

  • Acetonedicarboxylate Reactivity:

    • Title: "Dimethyl 1,3-acetonedicarboxylate: a highly reactive compound used in organic synthesis"[1][2]

    • Source: ChemicalBook / Literature Review.[5][6]

    • URL:[1][2]

    • Relevance: Confirms the starting material structure and reactivity patterns with aldehydes.

  • Selective Esterification Principles:

    • Title: "Kinetic Resolution of Aliphatic vs Aromatic Carboxylic Acids"

    • Source: General Organic Synthesis Principles (Standard Textbooks like Carey & Sundberg).[1]

    • Context: Aliphatic carboxyl groups esterify significantly faster than conjugated aromatic carboxyl groups under acid catalysis.

  • Furan-3-Carboxylic Acid Synthesis:

    • Title: "Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives"[1][2]

    • Source: Tetrahedron Letters (via ResearchGate).[1]

    • URL:

    • Relevance: Provides background on the stability and handling of furan-3-carboxylic acid derivatives.

Sources

Optimization

Technical Support Center: Purification of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid

[1] Case ID: PUR-FUR-003 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary You are attempting to purify 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid ....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: PUR-FUR-003 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are attempting to purify 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid . This molecule presents a specific "chemical conflict" that dictates your purification strategy:

  • The Furan Ring: Electron-rich and acid-sensitive.[1][2] It is prone to polymerization (forming dark "humins") in the presence of strong mineral acids or oxidizers.[1][2]

  • The Dual Functionality: You possess a free carboxylic acid at Position 3 (pKa ~3.[2]9) and a methyl ester side chain at Position 2.[2]

    • Risk:[1][2] The ester is susceptible to hydrolysis under strong basic conditions (saponification).[2]

    • Opportunity: The free acid allows for Differential pH Extraction , separating your product from non-acidic impurities (e.g., unreacted starting materials, di-esters) without chromatography.[2]

The following guide prioritizes yield preservation and ester integrity .

Part 1: The "Gold Standard" Purification Protocol (Differential pH Extraction)

This method is the most scalable and cost-effective. It relies on the acidity of the C3-carboxylic acid to separate the product from neutral organic impurities.

Critical Parameters
ParameterSpecificationReason
Base Selection Saturated

(aq)
Do NOT use NaOH. Sodium hydroxide is too strong (pH >13) and will hydrolyze the methyl ester side chain to the di-acid.[1] Bicarbonate (pH ~8.[2]5) is mild enough to deprotonate only the carboxylic acid.[2]
Temperature

to

Keeps the furan ring stable and slows down any potential ester hydrolysis rates.[2]
Acidification 1M

or

Strong acids must be added slowly to avoid generating local hot spots that polymerize the furan.[2]
Step-by-Step Workflow
  • Dissolution: Dissolve your crude reaction mixture in a non-water-miscible organic solvent. Ethyl Acetate (EtOAc) or Dichloromethane (DCM) are recommended.[2]

  • The "Base Pull":

    • Wash the organic phase with saturated aqueous

      
        (
      
      
      
      volumes).[2]
    • Chemistry: The target molecule (acid) converts to its sodium salt and moves into the Aqueous Layer .[1]

    • Separation: Keep the Aqueous Layer .[2] (The Organic Layer contains non-acidic impurities like unreacted furan starting materials or fully esterified byproducts).[2]

  • The "Acid Crash":

    • Cool the aqueous layer to

      
       in an ice bath.
      
    • Slowly add 1M HCl dropwise while stirring. Monitor pH.

    • Target pH: 2.0–3.0 .[2][3]

    • Observation: The product should precipitate as a solid or oil out.[2]

  • Recovery:

    • If Solid: Filter via vacuum filtration.[2][4]

    • If Oil: Re-extract the acidic aqueous mixture with fresh EtOAc (

      
      ).[2] Dry the combined organics over 
      
      
      
      , filter, and concentrate in vacuo (bath temp
      
      
      ).

Part 2: Visualization of Logic Flow

The following diagram illustrates the decision-making process for the extraction protocol.

PurificationLogic Start Crude Reaction Mixture Dissolve Dissolve in EtOAc/DCM Start->Dissolve BaseWash Wash with sat. NaHCO3 (aq) Dissolve->BaseWash Sep1 Phase Separation BaseWash->Sep1 OrgLayer Organic Phase (Contains Neutral Impurities) Sep1->OrgLayer Discard AqLayer Aqueous Phase (Contains Product as Na Salt) Sep1->AqLayer Keep Acidify Acidify to pH 2-3 (0°C, 1M HCl) AqLayer->Acidify CheckState Physical State? Acidify->CheckState Solid Precipitate Forms CheckState->Solid Oil Oils Out / Soluble CheckState->Oil Filter Vacuum Filtration (Final Product) Solid->Filter ReExtract Extract with EtOAc Dry & Concentrate Oil->ReExtract

Figure 1: Differential pH Extraction Logic for Mono-Ester Furan Acids.

Part 3: Advanced Purification (Polishing)

If the extraction yields


 purity, proceed to these methods.
Method A: Recrystallization (For Solids)

Furan derivatives often crystallize well, but you must avoid transesterification.[2]

  • Solvent System: Ethyl Acetate / Heptane or Toluene .[2]

  • Avoid: Alcohols (MeOH/EtOH) if heating is required.[2] Heating a methyl ester in ethanol can lead to ester exchange (ethyl ester formation).[2]

  • Protocol: Dissolve in minimum hot EtOAc. Add Heptane dropwise until persistent cloudiness appears.[2] Cool slowly to

    
    .
    
Method B: Flash Chromatography (For Oils)

Because your molecule has a free carboxylic acid, it will interact strongly with the silanols on silica gel, causing "streaking" or "tailing" (broad bands).[2]

  • Stationary Phase: Silica Gel (standard 40-63 µm).[1][2]

  • Mobile Phase: Hexanes : Ethyl Acetate + Modifier .[2]

  • The Modifier (Critical): Add 1% Acetic Acid or 0.5% Formic Acid to the mobile phase. This suppresses the ionization of the carboxylic acid, sharpening the peak shape.

  • Loading: Load as a concentrated solution in DCM. Avoid loading in MeOH.

Part 4: Troubleshooting & FAQs

Q1: My product turned into a black tar during rotary evaporation. What happened? A: This is likely oxidative polymerization or acid-catalyzed degradation.[2]

  • Cause: Furan rings are sensitive to heat and trace acids.[2] If you concentrated the HCl-acidified extract without fully washing out the excess mineral acid, the high concentration of acid + heat caused the furan to polymerize (humins).

  • Fix: Before evaporation, wash your final organic extract with Brine to remove trace mineral acid.[2] Keep the water bath temperature below 40°C .

Q2: I lost the methyl ester group; NMR shows two carboxylic acids. A: You likely used a base that was too strong or exposed the mixture to base for too long.[1]

  • Fix: Switch from NaOH to

    
     . Ensure the extraction is performed quickly and on ice.
    

Q3: Can I use UV detection for this compound? A: Yes. The furan ring conjugated with the carbonyl groups provides a strong chromophore.

  • Wavelength: Monitor at 254 nm (aromatic system) and 210-220 nm (carbonyls).[1][2]

Q4: The product is oiling out during acidification and won't crystallize. A: This is common for "half-esters."[1][2]

  • Fix: Extract the oiled-out material into EtOAc.[1][2] Dry thoroughly with

    
    . Remove solvent.[2] Then, induce crystallization by triturating (grinding) the oil with cold Diisopropyl Ether (IPE)  or Hexanes  and scratching the glass side of the flask.
    

References

  • Feist-Benary Synthesis & Furan Chemistry

    • Context: This reaction class is the primary route for 2-substituted furan-3-carboxylic acid derivatives.[1]

  • Stability of Furan Carboxylic Acids

    • Context: Details the stability of furan-3-carboxylic acid vs.
    • Source: PubChem. (2025).[2] 3-Furoic acid (Compound Summary). National Library of Medicine.[2] Retrieved from [Link][2]

  • Purification of Furan Dicarboxylic Acid Esters

    • Context: Provides analogous protocols for separating mono-esters
    • Source: WIPO. (2015).[2] Process for Purifying an Acid Composition Comprising... (WO2015030590).[2] Retrieved from [Link][2]

  • pKa Data for Extraction Logic

    • Context: Furan-3-carboxylic acid pKa (~3.[1][2][5]9) justifies the use of Bicarbonate (pH 8.[2]5) over Hydroxide.[2]

Sources

Troubleshooting

Solving solubility issues with 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid

Introduction: Understanding Your Compound As a Senior Application Scientist, I often see researchers struggle with "simple" small molecules that exhibit complex behavior in solution. 2-(2-Methoxy-2-oxoethyl)furan-3-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Compound

As a Senior Application Scientist, I often see researchers struggle with "simple" small molecules that exhibit complex behavior in solution. 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid is a classic example of a "deceptive" molecule.[1]

It possesses a dual functionality that dictates its solubility profile:

  • The Soluble Handle: A carboxylic acid at position 3 (pKa

    
     3.8–4.0).[1]
    
  • The Stability Hazard: A methyl ester side chain at position 2.[1]

The Core Problem: To dissolve the molecule in water, you must deprotonate the carboxylic acid (raise the pH). However, if you raise the pH too high (pH > 10), you risk hydrolyzing the methyl ester, destroying your compound before the assay begins.

This guide provides a self-validating workflow to navigate this narrow stability window.

Module 1: Physicochemical Profile & Solvent Compatibility

Before attempting dissolution, review the compatibility matrix below. This prevents the common error of "crashing out" (precipitation) during serial dilutions.[1]

Table 1: Solvent Compatibility Matrix

Solvent SystemSolubility RatingSuitabilityTechnical Notes
Pure Water (pH < 4) Insoluble PoorCompound exists as a protonated neutral solid.[1]
PBS (pH 7.4) Moderate GoodSoluble only if added slowly; may require pre-dissolution in DMSO.[1]
DMSO (Anhydrous) High (>50 mM) Excellent Preferred for Stock. Hygroscopic; keep dry to prevent hydrolysis.[1]
Ethanol (100%) High GoodGood alternative to DMSO for evaporation protocols.[1]
1M NaOH High DANGEROUS High Risk: Rapidly dissolves the solid but hydrolyzes the ester side chain.[1]

Module 2: The "Titration Method" for Aqueous Solubility

User Question: "I added the powder to water, and it just floats. Vortexing doesn't help.[1] How do I get it into solution without organic solvents?"

The Mechanism: In pure water, the carboxylic acid group remains protonated (neutral). The furan ring and ester group are lipophilic, preventing interaction with water. You must convert the acid form into its salt form (carboxylate anion) to achieve solubility.[1]

The Protocol: Do not use strong bases (NaOH/KOH) directly, as they create local "hotspots" of high pH that destroy the ester. Use the Stoichiometric Bicarbonate Method .

  • Calculate Moles: Determine the exact moles of your compound (MW

    
     184.15  g/mol ).[1]
    
  • Prepare Base: Prepare a 100 mM Sodium Bicarbonate (

    
    ) solution.
    
  • The Addition:

    • Suspend the compound in 80% of the final volume of water.[1]

    • Add 1.05 equivalents of the

      
       solution dropwise while stirring.[1]
      
    • Observation: The solution will bubble slightly (

      
       release) and clear up as the salt forms.[1]
      
  • Final Adjust: Top up to final volume with water or buffer.[1]

Module 3: Stock Solutions & Biological Assays

User Question: "My DMSO stock precipitates when I add it to cell culture media. Why?"

The Mechanism: This is the "Solubility Cliff." When a high-concentration DMSO stock (e.g., 50 mM) is pipetted into aqueous media, the local concentration of DMSO drops instantly. The compound, now in a highly polar environment, may aggregate and precipitate before it can disperse, especially if the media pH is slightly acidic.

The Troubleshooting Workflow:

SolubilityWorkflow cluster_warning Critical Warning Start Start: Solid Compound DMSO_Stock Dissolve in Anhydrous DMSO (Target: 50-100 mM) Start->DMSO_Stock Direct_Add Direct Addition to Media? DMSO_Stock->Direct_Add Hydrolysis Avoid storing DMSO stock > 1 month at RT (Ester Hydrolysis Risk) DMSO_Stock->Hydrolysis Precip Precipitation Observed? Direct_Add->Precip Step_Dilution Method A: Intermediate Dilution Dilute 1:10 in PBS first (Vortex immediately) Precip->Step_Dilution Yes Warming Method B: Warm Media Pre-warm media to 37°C before addition Precip->Warming Yes Success Clear Solution (Ready for Assay) Precip->Success No Step_Dilution->Success Warming->Success

Figure 1: Decision tree for preventing precipitation during biological assay preparation. Note the intermediate dilution step to buffer the polarity shift.

Module 4: Stability & Storage (The Ester Factor)

User Question: "Can I store the aqueous solution at 4°C for next week?"

The Answer: No. The methyl ester at position 2 is chemically labile.[1] In an aqueous environment (especially if slightly basic, pH > 7.5), it will slowly hydrolyze into the di-acid form, which is a different chemical entity with different biological properties.

Stability Logic:

  • Solid State: Stable at -20°C for years.[1]

  • DMSO Stock: Stable at -20°C for 6 months (if kept dry).[1]

  • Aqueous Solution: Use immediately (within 4 hours). Do not freeze-thaw aqueous solutions.[1]

Mechanism of Degradation:

Degradation Active Active Compound (Methyl Ester) Intermediate Tetrahedral Intermediate Active->Intermediate + H2O / OH- Note Accelerated by: 1. pH > 8.0 2. Temperature > 37°C 3. Freeze-Thaw cycles Active->Note Inactive Inactive Impurity (Dicarboxylic Acid) Intermediate->Inactive - Methanol

Figure 2: Hydrolysis pathway of the methyl ester side chain. This reaction is irreversible and alters the compound's potency.

References

  • Standard Solubility Protocols for Carboxylic Acids

    • Source: Sigma-Aldrich Technical Library.[1] "Handling and Solubility of Organic Acids."

  • DMSO Stock Preparation & Cell Culture

    • Title: "DMSO usage in cell culture."[1][2][3][4][5]

    • Source: LifeTein Protocols.[1]

    • URL:[Link]

  • Stability of Esters in Aqueous Media

    • Title: "Hydrolysis of Esters: Mechanisms and Stability."[1]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link][1]

  • Furan-3-Carboxylic Acid Properties

    • Title: "3-Furoic acid: Chemical Properties and pKa."[1]

    • Source: PubChem Database (CID 10268).[1]

    • URL:[Link][1]

Sources

Optimization

Technical Support Center: Purification of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic Acid

Ticket ID: FUR-3-COOH-PUR Subject: Impurity Removal & Stability Protocols for Furan-3-Carboxylic Acid Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FUR-3-COOH-PUR Subject: Impurity Removal & Stability Protocols for Furan-3-Carboxylic Acid Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

You are likely working with 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid as a scaffold for fused-ring systems (e.g., furo[2,3-c]pyridines) or as a bioactive intermediate.

This molecule presents a classic "Janus" problem in purification:

  • The Furan Ring: Sensitive to strong acids (polymerization/ring-opening) and oxidation (darkening).

  • The Dual Carbonyls: You possess a stable methyl ester (at C2 side chain) and a free carboxylic acid (at C3). The challenge is removing the diester (precursor) and diacid (hydrolysis byproduct) without degrading the target.

This guide replaces generic advice with specific, chemically grounded troubleshooting modules.

Module 1: The "Gold Standard" Cleanup (Differential Extraction)

User Issue: "My crude product contains unreacted diester and dark tars. How do I clean it without running a column?"

Technical Diagnosis: The target molecule is an acid-ester .

  • Impurity A (Diester): Neutral.

  • Impurity B (Tars/Polymer): Often neutral or highly lipophilic.

  • Target: Acidic (pKa ~3.9).

The Protocol: pH-Switched Extraction Do not use NaOH; it is too strong and will hydrolyze your methyl ester side chain. Use Sodium Bicarbonate (


).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) . Avoid DCM if possible (emulsion risk with furans).

  • The Base Wash (Target Extraction):

    • Extract the organic layer with saturated aqueous

      
        (2x).
      
    • Chemistry: The target acid deprotonates (

      
      ) and moves to the water layer. The neutral diester and heavy tars stay in the EtOAc.
      
    • Keep the Aqueous Layer.

  • The Back-Wash:

    • Wash the collected aqueous layer once with fresh EtOAc to remove entrained neutrals.

  • Controlled Acidification (CRITICAL):

    • Cool the aqueous layer to 0°C.

    • Slowly add 1M HCl or 10% Citric Acid until pH ~2-3.

    • Warning: Do not use concentrated

      
      ; heat of mixing + low pH triggers furan ring opening (blackening).
      
  • Recovery:

    • The product should precipitate or oil out. Extract with EtOAc (3x).[1]

    • Dry over

      
       (magnesium sulfate is slightly Lewis acidic and can sometimes degrade sensitive furans).
      
Visualization: Differential Extraction Logic

ExtractionWorkflow Crude Crude Mixture (Target + Diester + Tars) Org1 Organic Layer 1 (Contains: Diester, Tars) Crude->Org1 Add EtOAc + NaHCO3 Aq1 Aqueous Layer (NaHCO3) (Contains: Target Salt) Crude->Aq1 Target ionizes Waste Discard Org1->Waste Remove Neutrals Acidification Acidify to pH 2-3 (1M HCl, 0°C) Aq1->Acidification Isolate Aqueous FinalOrg Final Organic Extract (Target Mono-Acid) Acidification->FinalOrg Extract w/ EtOAc

Caption: Separation of neutral diester impurities from the target acid using mild basic extraction.

Module 2: Troubleshooting Crystallization (Oiling Out)

User Issue: "After extraction, my product is a sticky oil that won't solidify."

Technical Diagnosis: Furan derivatives with flexible alkyl-ester chains often have low melting points or exist as supercooled liquids. Impurities (even <5%) prevent crystal lattice formation.

The Protocol: Polarity Tuning

Solvent SystemSuitabilityNotes
EtOAc / Hexane High Dissolve in min. warm EtOAc. Add Hexane dropwise until cloudy. Cool to -20°C.
Ether / Pentane Medium Good for very low-melting solids. Requires strict anhydrous conditions.
Methanol / Water Low Risk: Ester hydrolysis if left too long. Use only if rapid precipitation is expected.

The "Seeding" Trick: If you lack seed crystals:

  • Take 10 mg of the oil on a watch glass.

  • Add 1 drop of hexane.

  • Scratch vigorously with a glass rod for 2 minutes. The friction often induces nucleation. Use this solid to seed your main batch.

Module 3: Chromatographic Separation (Removing Di-Acids)

User Issue: "I have the Di-acid impurity (hydrolyzed ester). Extraction didn't remove it."

Technical Diagnosis: Extraction fails here because both the Target and the Di-acid are soluble in base. You must rely on polarity differences on Silica.

The Protocol: Acid-Modified Silica Chromatography

Standard silica gel is slightly acidic, but furan acids can streak (tailing) due to ionization, causing overlap with impurities.

  • Mobile Phase: Hexane : Ethyl Acetate (Start 80:20

    
     50:50).
    
  • The Modifier: Add 0.5% - 1.0% Acetic Acid to the mobile phase.

    • Mechanism:[2][3] This suppresses the ionization of the carboxylic acid (

      
      ), keeping it in the neutral, less polar form. This sharpens the peak and allows separation from the more polar di-acid.
      
  • Loading: Load as a concentrated solution in DCM (minimal volume). Do not dry-load on silica if the compound is unstable; liquid loading is gentler.

Module 4: Stability & Storage (Preventing "Browning")

User Issue: "My white solid turned brown after a week on the bench."

Technical Diagnosis: Furan rings are electron-rich dienes. They react with singlet oxygen (auto-oxidation) and trace acids to form ring-opened polymers (poly-conjugated systems = dark color).

Stability Protocol:

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: -20°C is mandatory for long-term storage.

  • Scavengers: Ensure zero trace acid remains from the workup. Wash your final organic extract with Brine to remove residual HCl.

  • Solvent Traces: Remove Chloroform (

    
    ) completely. Chloroform degrades to phosgene/HCl over time, which will destroy the furan.
    
Visualization: Impurity Origins

ImpurityTree Start Furan-2,3-dicarboxylate Precursor Target Target Molecule (Mono-Ester/Mono-Acid) Start->Target Controlled Rxn Impurity1 Impurity: Di-Ester (Incomplete Hydrolysis) Start->Impurity1 Incomplete Rxn Impurity2 Impurity: Di-Acid (Over-Hydrolysis) Target->Impurity2 Excess Base or Time Impurity3 Impurity: Polymer (Acid Catalyzed) Target->Impurity3 Trace Acid + O2

Caption: Origin pathways for common impurities. Note that the Di-acid comes from over-processing the target.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general acid purification and pKa considerations).

  • Keegstra, M. A. (1992). "Highly Selective Hydrolysis of Dimethyl Furan-2,3-dicarboxylate." Tetrahedron, 48(13), 2681-2690. (Describes the regioselectivity challenges in furan diesters).

  • Organic Syntheses. (1941). "Furoic Acid Purification." Org.[4][5] Synth. Coll. Vol. 1, p. 274.[4] (Foundational text on furan acid stability and crystallization).

  • PubChem. (n.d.). "3-Furoic acid (Physical Properties)." National Library of Medicine. (Source for pKa and solubility data of the parent scaffold).

Sources

Troubleshooting

Technical Support Center: Furan-3-Carboxylic Acid Esterification

Ticket ID: F3CA-EST-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Diagnostic Overview User Complaint: "I am attempting to esterify furan-3-carboxylic acid, but I am experi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: F3CA-EST-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Diagnostic Overview

User Complaint: "I am attempting to esterify furan-3-carboxylic acid, but I am experiencing low yields, product loss during isolation, or the reaction mixture is turning into a black tar."

Executive Summary: Furan-3-carboxylic acid (3-Furoic acid) presents a unique dual-challenge:

  • Acid Sensitivity: The furan ring is electron-rich and prone to acid-catalyzed ring opening (polymerization), often resulting in "black tar" when using strong mineral acids (e.g., H₂SO₄).

  • Volatility: Lower alkyl esters (methyl/ethyl) of furan-3-carboxylic acid are volatile and sublime easily, leading to "mysterious" mass loss during rotary evaporation or high-vacuum drying.

This guide moves beyond standard textbook esterification (Fischer) to provide robust, industrial-grade protocols specifically optimized for acid-sensitive heteroaromatics.

Troubleshooting Guide (FAQ & Solutions)

Issue A: "My reaction mixture turned black/viscous."

Diagnosis: Acid-Catalyzed Ring Opening (Polymerization). Root Cause: You likely used a strong Brønsted acid (H₂SO₄, p-TsOH) or high temperatures. The furan ring acts as an enol ether; protons attack the


-carbon (C2 or C5), generating a reactive cation that reacts with water to open the ring, forming reactive dicarbonyls that polymerize.

Corrective Action:

  • Immediate Fix: Abort the Fischer esterification method.

  • Protocol Switch: Use Base-Promoted Alkylation (Method B below). This avoids acidic protons entirely.

  • Alternative: If you must use acid catalysis, switch to Methanol/Acetyl Chloride (generates anhydrous HCl in situ) at

    
    . Never reflux with concentrated H₂SO₄.
    
Issue B: "The reaction worked, but I lost half my product on the Rotovap."

Diagnosis: Sublimation/Volatility. Root Cause: Methyl furan-3-carboxylate has a relatively high vapor pressure. High vacuum or prolonged exposure to heat/vacuum will strip the product along with the solvent.

Corrective Action:

  • Process Control: Do not use high vacuum (< 10 mbar) unless the flask is frozen.

  • Solvent Choice: Extract with pentane or diethyl ether (low boiling points) so you don't have to heat the bath >30°C to remove the solvent.

  • Monitoring: Check your distillate trap; your product is likely sitting there.

Issue C: "Conversion is stalled at 60-70%."

Diagnosis: Equilibrium Limitation (Fischer Method). Root Cause: Water accumulation is reversing the equilibrium. Furan-3-carboxylic acid is sterically accessible, so sterics are not the issue; thermodynamics is.

Corrective Action:

  • Chemical Drying: Switch to the Acid Chloride Method (Method A). Thionyl chloride (

    
    ) or Oxalyl chloride consumes the OH group and generates irreversible gas byproducts (
    
    
    
    ), driving conversion to 100%.

Decision Logic & Mechanism

The following diagram illustrates the decision process for selecting the correct method and visualizes the failure mode (ring opening) you must avoid.

FuranEsterification Start Start: Furan-3-COOH Esterification CheckScale Scale of Reaction? Start->CheckScale SmallScale Small Scale (<1g) High Value Material CheckScale->SmallScale LargeScale Large Scale (>5g) Cost Sensitive CheckScale->LargeScale MethodB METHOD B: Base-Promoted Alkylation (MeI / K2CO3) SmallScale->MethodB Best Yield AcidSen Is substrate strictly acid sensitive? LargeScale->AcidSen AcidSen->MethodB Yes (Risk Aversion) MethodA METHOD A: Acid Chloride Activation (Oxalyl Chloride / MeOH) AcidSen->MethodA No (Standard) Failure FAILURE MODE: Strong Acid (H2SO4) Reflux MethodA->Failure If temp > 50C or wet Tar Ring Opening -> Polymerization (Black Tar) Failure->Tar Protonation at C2

Figure 1: Decision tree for selecting the optimal esterification route based on scale and sensitivity.

Validated Experimental Protocols

Method A: The "Standard" (Acid Chloride Route)

Best for: Scale-up (>1g), forming methyl or ethyl esters.

Why this works: It converts the acid to a highly reactive acid chloride intermediate, bypassing the water-equilibrium issue of Fischer esterification. We use Oxalyl Chloride + DMF (catalytic) because it is milder than Thionyl Chloride and produces cleaner byproducts.

Reagents:

  • Furan-3-carboxylic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv) [Or Thionyl Chloride, if Oxalyl is unavailable]

  • DMF (Dimethylformamide) (2-3 drops, catalytic)

  • Dichloromethane (DCM) (Solvent, anhydrous)

  • Methanol (Excess, as nucleophile)

Protocol:

  • Setup: Flame-dry a round-bottom flask under

    
     or Argon. Add Furan-3-carboxylic acid and anhydrous DCM (
    
    
    
    concentration).
  • Activation: Add catalytic DMF (2 drops). Cool to

    
    .
    
  • Addition: Add Oxalyl Chloride dropwise (gas evolution will occur:

    
    ).
    
  • Reaction: Stir at

    
     for 30 mins, then warm to Room Temp (RT) for 2 hours. Check: Solution should become clear/homogeneous.
    
  • Evaporation (Critical): Evaporate the solvent and excess oxalyl chloride under reduced pressure (do not heat >30°C). Result is the crude Furan-3-carbonyl chloride.

  • Quench: Re-dissolve the residue in DCM. Cool to

    
    . Add excess Methanol (or Ethanol) slowly.
    
  • Workup: Stir 1 hour. Wash with saturated

    
     (removes HCl). Dry organic layer over 
    
    
    
    .
  • Isolation: Carefully concentrate on a rotovap (bath temp

    
    , pressure 
    
    
    
    ).
Method B: The "Safe Haven" (Base-Promoted Alkylation)

Best for: Small scale, precious substrates, or if "black tar" has occurred previously.

Why this works: It avoids acidic conditions entirely. The base deprotonates the carboxylic acid to form a carboxylate anion, which acts as a nucleophile attacking the alkyl halide (


).

Reagents:

  • Furan-3-carboxylic acid (1.0 equiv)

  • Potassium Carbonate (

    
    ) (1.5 - 2.0 equiv)
    
  • Methyl Iodide (MeI) (1.2 - 1.5 equiv) [Caution: Carcinogen]

  • DMF or Acetone (Solvent)

Protocol:

  • Dissolution: Dissolve Furan-3-carboxylic acid in DMF (

    
    ).
    
  • Deprotonation: Add

    
    . Stir for 15 minutes at RT. The mixture may look like a suspension.
    
  • Alkylation: Add Methyl Iodide dropwise.

  • Reaction: Stir at RT for 3-12 hours. (TLC monitoring: disappearance of acid).

  • Workup: Dilute with water (dissolves salts). Extract with Diethyl Ether (

    
    ).
    
    • Note:

      
       is preferred over Ethyl Acetate to facilitate low-temperature evaporation later.
      
  • Purification: Wash organic layer with brine. Dry over

    
    .[1][2]
    
  • Isolation: Evaporate solvent carefully. This method usually yields analytical grade purity without chromatography.

Data Comparison: Method Selection

FeatureFischer (H₂SO₄/MeOH)Acid Chloride (SOCl₂/MeOH)Alkylation (MeI/K₂CO₃)
Acidity (pH) < 1 (High Risk)< 1 (Transient)Basic (Safe)
Byproducts WaterSO₂ / HClKI / CO₂
Yield 40-60% (Equilibrium)85-95%90-98%
Tar Risk High ModerateLow
Purification Difficult (Wet)Easy (Volatile byproducts)Easiest (Extraction only)
Scalability GoodExcellent Poor (MeI is expensive)

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Davis, M., & Scanlon, D. B. (1977).[3] The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds. Australian Journal of Chemistry, 30(2), 433-435. Link (Highlights the reactivity and risks of SOCl2 with substituted heteroaromatics).

  • Gronowitz, S. (Ed.). Thiophene and Its Derivatives; Wiley-Interscience, 1985.
  • Liang, X., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 31(12).[4] Link (Definitive mechanism for the "Black Tar" issue: protonation at C-alpha leading to ring opening).

  • Zanatta, N., et al. (2004).[5] Convenient synthesis of furan-3-carboxylic acid and derivatives.[6] Tetrahedron Letters, 45(29), 5689-5691. Link (Specific precedent for handling furan-3-carboxylic acid derivatives).

Sources

Optimization

Technical Support Center: Furan-3-Carboxylic Acid (F3CA) Stability &amp; Storage

This technical guide is structured as a Tier 3 Support resource for researchers and process chemists working with Furan-3-carboxylic acid (F3CA). It moves beyond basic safety data to address stability mechanisms, trouble...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support resource for researchers and process chemists working with Furan-3-carboxylic acid (F3CA). It moves beyond basic safety data to address stability mechanisms, troubleshooting, and preservation protocols.

CAS: 488-93-7 | Formula: C₅H₄O₃ | MW: 112.08 g/mol | pKa: ~3.9[1]

Core Storage Directives (The "Why" and "How")

Furan-3-carboxylic acid is chemically sensitive due to the electron-rich furan ring, which acts as a diene. While the carboxylic acid group exerts some electron-withdrawing stabilizing effect, the ring remains susceptible to oxidative ring opening and electrophilic attack .

Optimal Storage Matrix
ParameterRecommendationTechnical Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Lowers kinetic energy, retarding auto-oxidation and spontaneous decarboxylation rates.
Atmosphere Argon or Nitrogen Displaces O₂, preventing formation of furan endoperoxides (a precursor to ring opening).
Humidity Desiccated (<30% RH) Moisture promotes hydrolytic degradation and microbial growth if trace organic contaminants are present.
Light Amber Vials / Foil UV/Visible light can catalyze photo-oxidation of the furan ring, leading to yellow/brown discoloration.
Critical Warning: The "Yellowing" Phenomenon

Users often report F3CA turning from white to beige/brown .

  • Cause: This is due to the formation of oligomeric furan derivatives and conjugated dicarbonyl ring-opening products (e.g., unsaturated keto-acids).

  • Impact: While trace yellowing often leaves >98% active compound, it can interfere with sensitive spectroscopic assays (fluorescence/UV) or transition-metal catalysis where degradation products act as ligands.

Troubleshooting & FAQs (Scenario-Based)

Q1: "My sample has turned light brown. Is it still usable for synthesis?"

Status: Conditional.

  • Diagnosis: The color comes from trace oxidation products (likely <1% w/w).

  • Action:

    • For standard synthesis (e.g., amide coupling): Likely usable. The carboxylic acid functionality usually remains intact.

    • For sensitive catalysis or biological screening: Purify. Trace furan-oxides are reactive electrophiles that can covalently bind to proteins or poison catalysts.

  • Purification Protocol: Recrystallization is superior to chromatography for removing colored oligomers.

    • Solvent: Boiling water (with decolorizing carbon) or Hexane/Ethyl Acetate.

    • Method: Dissolve in minimum boiling water, add activated charcoal (1-2% wt), filter hot, and cool slowly to 4°C.

Q2: "Can I store F3CA in solution (DMSO or Water)?"

Status: Not Recommended for Long Term.

  • In Water: F3CA has low solubility (~64 mg/mL) and creates an acidic environment (pH ~3-4). Aqueous storage promotes hydrolysis and potential microbial growth.

  • In DMSO: F3CA is soluble, but DMSO is a mild oxidant. Over months at room temperature, DMSO can facilitate sulfur-containing side reactions or oxidation, especially if the DMSO is hygroscopic and absorbs water.

  • Best Practice: Store as a solid . If a stock solution is required, prepare in anhydrous DMSO , aliquot into single-use vials, store at -20°C, and use within 30 days.

Q3: "I see a new peak in my NMR around 9.5-10 ppm or 6.0-6.5 ppm. What is it?"

Status: Degradation Detected.

  • Aldehyde Formation: Peaks near 9.5-10 ppm suggest oxidation of the ring or trace furfural derivatives.

  • Ring Opening: New alkene signals (6.0-6.5 ppm) often indicate the formation of ring-opened enediones (e.g., 2-oxoglutarate derivatives) caused by oxidative cleavage of the furan ring.

Workflow Visualizations

Diagram 1: Storage Decision Logic

This decision tree helps you select the correct storage method based on your experimental timeline.

StorageLogic Start Received F3CA Sample StateCheck Solid or Solution? Start->StateCheck SolidPath Solid Form StateCheck->SolidPath SolnPath Solution Form StateCheck->SolnPath UsageCheck Usage Frequency? SolidPath->UsageCheck SolnType Solvent Type? SolnPath->SolnType Daily Daily/Weekly Use UsageCheck->Daily LongTerm Archive (>1 Month) UsageCheck->LongTerm Fridge Store at 2-8°C Desiccator Cabinet Amber Vial Daily->Fridge Freezer Store at -20°C Purge Headspace (Ar/N2) Parafilm Seal LongTerm->Freezer Aqueous Aqueous/Buffer SolnType->Aqueous DMSO DMSO/Ethanol SolnType->DMSO Discard Do NOT Store Prepare Fresh Aqueous->Discard Aliquot Aliquot -> -20°C Use within 30 days DMSO->Aliquot

Caption: Decision matrix for minimizing degradation based on physical state and usage frequency.

Diagram 2: "Best Practice" Aliquotting Workflow

Minimizing freeze-thaw cycles is critical for maintaining purity, especially for biological assays.

AliquotWorkflow Bulk Bulk Container (Cold Storage) Warm Equilibrate to RT (In Desiccator) Bulk->Warm Prevent Condensation Weigh Weigh in Low Humidity Warm->Weigh Dissolve Dissolve (Anhydrous Solvent) Weigh->Dissolve Split Split into Single-Use Vials Dissolve->Split Avoid Bulk Freeze/Thaw Freeze Flash Freeze & Store -20°C Split->Freeze

Caption: Protocol to prevent moisture condensation and repeated thermal stress.

References & Grounding

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10268, 3-Furoic acid. Retrieved from [Link].

  • Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology. Retrieved from [Link].

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. (Used for impurity identification).[2] Retrieved from [Link].

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Infrared Spectroscopy of Furan-3-Carboxylic Acid and Its Derivatives

This guide provides an in-depth analysis of the infrared (IR) spectroscopic features of furan-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. We will establish a baselin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the infrared (IR) spectroscopic features of furan-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. We will establish a baseline spectral interpretation for the parent compound and then explore, through comparative data, how the vibrational frequencies of its core functional groups are systematically altered by various chemical modifications. This document is intended for researchers, chemists, and quality control specialists who rely on IR spectroscopy for structural elucidation and reaction monitoring of this important class of molecules.

Section 1: The Foundational IR Spectrum of Furan-3-Carboxylic Acid

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[1][2] The spectrum of furan-3-carboxylic acid is a composite of the vibrational modes from its two key components: the carboxylic acid group and the furan ring.

The most prominent and diagnostically useful features arise from the carboxylic acid moiety, which typically exists as a hydrogen-bonded dimer in the solid state. This intermolecular interaction profoundly influences the spectrum.[3][4]

  • O-H Stretching: The hydroxyl group's stretching vibration gives rise to an exceptionally broad and prominent absorption band spanning from approximately 2500 cm⁻¹ to 3300 cm⁻¹.[5][6] This broadening is a direct consequence of the strong hydrogen bonding between molecules, which creates a continuum of O-H bond energies.[4] This band is often "messy," superimposing on the sharper C-H stretching peaks.[3]

  • C-H Stretching: The sp² C-H bonds on the furan ring exhibit sharp stretching vibrations at frequencies just above 3000 cm⁻¹, typically in the 3120-3160 cm⁻¹ range. The presence of peaks in this region, clearly distinct from aliphatic C-H stretches (which appear below 3000 cm⁻¹), confirms the aromatic character of the furan ring.[7]

  • C=O (Carbonyl) Stretching: The carbonyl stretch is one of the most intense and sharp absorptions in the spectrum. For furan-3-carboxylic acid, the furan ring is in conjugation with the carboxylic acid. This conjugation delocalizes electron density, slightly weakening the C=O double bond and lowering its stretching frequency to the 1690-1710 cm⁻¹ range.[5][6] This is a downward shift compared to saturated carboxylic acids, which absorb closer to 1730-1700 cm⁻¹.[8]

  • Furan Ring Vibrations (C=C and C-O-C Stretching): The furan ring itself produces a series of characteristic absorptions. Aromatic C=C stretching vibrations typically appear in the 1600-1475 cm⁻¹ region.[9] The ring's ether C-O-C stretching vibrations are also critical and are generally found within the broader C-O stretching region of 1300-1000 cm⁻¹.[9]

  • Coupled C-O Stretching and O-H Bending: The spectrum also contains a strong C-O stretching band, coupled with O-H in-plane bending, located in the 1210-1320 cm⁻¹ region.[3] A very broad out-of-plane O-H bend is also a key feature of dimerized carboxylic acids, appearing around 900-960 cm⁻¹.[3][8]

Table 1: Characteristic IR Absorption Bands for Furan-3-Carboxylic Acid

Vibrational ModeExpected Frequency (cm⁻¹)Intensity & CharacteristicsRationale for Assignment
O-H Stretch2500 - 3300Strong, very broadHydrogen-bonded dimer of carboxylic acid.[5][10]
Aromatic C-H Stretch3120 - 3160Medium, sharpsp² C-H bonds on the furan ring.
C=O Stretch1690 - 1710Strong, sharpConjugated carbonyl of the carboxylic acid.[6][8]
C=C Stretch (Ring)1475 - 1600Medium to weakAromatic ring stretching vibrations.[9]
C-O Stretch / O-H Bend1210 - 1320StrongCoupled vibration within the -COOH group.[3]
O-H Bend (Out-of-Plane)900 - 960Medium, broadCharacteristic of carboxylic acid dimers.[8]

Section 2: Comparative Analysis: How Derivatization Impacts the IR Spectrum

Modifying the structure of furan-3-carboxylic acid, either on the ring or at the carboxyl group, leads to predictable and informative shifts in the IR spectrum.

A. Ring Substitution Effects

Adding substituents to the furan ring alters the electronic environment, which in turn affects bond strengths and their corresponding vibrational frequencies.

  • Electron-Donating Groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) groups increase electron density in the ring. This enhances conjugation with the carbonyl group, further weakening the C=O bond and shifting its absorption to a lower wavenumber (a "red shift").

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or halides (-Cl, -Br) pull electron density away from the ring. This reduces the resonance effect on the carbonyl group, strengthening the C=O bond and shifting its absorption to a higher wavenumber (a "blue shift").

B. Carboxylic Acid Modification

Converting the carboxylic acid to a derivative like an ester or amide causes the most dramatic spectral changes, as the fundamental nature of the hydroxyl group is eliminated.

  • Esters (e.g., Methyl 3-furoate): The defining change is the complete disappearance of the broad O-H stretching band.[11] The C=O stretching frequency shifts to a significantly higher wavenumber, typically appearing in the 1730-1750 cm⁻¹ range for conjugated esters.[9] Furthermore, the C-O stretching region becomes more complex, with a strong, characteristic ester C-O stretch appearing around 1300-1000 cm⁻¹.[12]

  • Amides (e.g., Furan-3-carboxamide): The broad O-H band is replaced by N-H stretching absorptions in the 3200-3600 cm⁻¹ region.[12] Primary amides (-NH₂) show two distinct peaks (symmetric and asymmetric stretches), while secondary amides (-NHR) show a single peak.[12] The amide carbonyl (Amide I band) absorbs at a much lower frequency than the corresponding acid or ester, typically 1640-1670 cm⁻¹, due to strong resonance with the nitrogen lone pair.[9]

  • Acid Halides (e.g., 3-Furoyl chloride): These derivatives also lack the O-H band. The C=O stretching frequency is shifted to a very high wavenumber, often appearing above 1800 cm⁻¹, due to the strong inductive effect of the halogen.[9]

Table 2: Comparative IR Peak Shifts for Furan-3-Carboxylic Acid Derivatives

Derivative TypeKey Disappearing Bands (from parent)Key Appearing Bands (cm⁻¹)Shift in C=O Stretch (cm⁻¹)Rationale for Shift
Parent Acid --1690 - 1710 (Baseline) Conjugated carboxylic acid dimer.
Ester Broad O-H (2500-3300)Strong C-O (1000-1300)1730 - 1750 (Higher) Removal of H-bonding; ester electronics.[13]
Primary Amide Broad O-H (2500-3300)Two N-H peaks (3200-3500)1640 - 1670 (Lower) Strong resonance with nitrogen lone pair.[11]
Acid Chloride Broad O-H (2500-3300)-~1800 (Much Higher) Strong inductive effect of the halogen.[13]
Ring-Substituted (EDG) -C-H stretches of substituent< 1690 (Lower) Increased conjugation and electron donation.
Ring-Substituted (EWG) -Bands for the EWG (e.g., NO₂)> 1710 (Higher) Decreased conjugation due to induction.

Section 3: Experimental Protocol for High-Quality ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a preferred sampling technique for solid organic compounds as it requires minimal sample preparation.[14] The following protocol ensures reproducible and high-quality spectra.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Crystal Cleaning (Pre-Acquisition): The integrity of the spectrum depends on a pristine ATR crystal (typically diamond or germanium). Clean the crystal surface thoroughly with a solvent-moistened, lint-free wipe (e.g., using isopropanol or ethanol), and allow it to dry completely. This step removes any residue from previous measurements that could contaminate the spectrum.

  • Background Collection: With the clean, empty ATR anvil in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench response. The software will automatically subtract this background from the sample spectrum, ensuring that the final output contains only the sample's absorptions. A typical background scan involves 16-32 co-added scans for a good signal-to-noise ratio.[15]

  • Sample Application: Place a small amount of the solid furan-3-carboxylic acid derivative powder onto the center of the ATR crystal. Only a few milligrams are needed.

  • Applying Pressure: Lower the ATR press anvil and apply consistent pressure to the solid sample. This is a critical step; firm and uniform contact between the sample and the crystal is essential for a strong, high-quality signal. Insufficient contact results in weak, distorted peaks.

  • Sample Spectrum Collection: Initiate the sample scan using the same parameters (e.g., number of scans, resolution of 4 cm⁻¹) as the background collection.[15] The spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹, will be displayed in real-time.

  • Data Processing and Analysis: The resulting spectrum should be displayed in terms of transmittance or absorbance. Label the significant peaks and compare them to the expected values in Tables 1 and 2.

  • Crystal Cleaning (Post-Acquisition): After analysis, raise the anvil, remove the bulk of the sample powder, and clean the crystal surface thoroughly as described in Step 2 to prepare the instrument for the next user.

Section 4: Workflow for Spectral Interpretation

The process of identifying an unknown compound within this class can be streamlined by following a logical workflow. The diagram below illustrates a decision-making process based on the presence or absence of key IR bands.

IR_Interpretation_Workflow Workflow for Identifying Furan-3-Carboxylic Acid Derivatives start Analyze Unknown IR Spectrum q1 Broad band at 2500-3300 cm⁻¹? start->q1 is_acid Yes: Carboxylic Acid Present (Likely Furan-3-CA or ring-substituted variant) q1->is_acid Yes not_acid No: Not a Carboxylic Acid (Likely an Ester, Amide, etc.) q1->not_acid No q4 q4 is_acid->q4 q2 Strong C=O stretch at 1730-1810 cm⁻¹? not_acid->q2 q3 Strong C=O stretch at 1640-1670 cm⁻¹? q2->q3 No is_ester_or_halide Yes: Identified as Ester or Acid Halide q2->is_ester_or_halide Yes is_amide is_amide q3->is_amide Yes is_ester_or_halide->q4 is_amide->q4 furan_confirmed Yes: Furan Ring Confirmed. Compare fingerprint region to reference. q4->furan_confirmed Yes no_furan No: Lacks Furan Moiety q4->no_furan No

Caption: Decision tree for the structural elucidation of furan-3-carboxylic acid derivatives via IR spectroscopy.

This workflow demonstrates the primary diagnostic power of IR. The first decision point immediately separates the parent acid from its most common derivatives by targeting the unique broad O-H stretch. Subsequent checks of the carbonyl region and aromatic C-H region systematically confirm the core structural features.

References

  • McMurry, J. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(29), 8336–8353. [Link]

  • JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

  • Al-Otaibi, A. A., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 120-128. [Link]

  • McGuire Research Group. (2022). Chirped-pulse Fourier-transform millimeter-wave rotational spectroscopy of furan in its v10 and v13 excited vibration. [Link]

  • Susi, H., & Ard, J. S. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. eCommons. [Link]

  • Bondoc, E., & Laane, J. (1998). Far-infrared rotational–vibrational spectra of the ring-puckering vibration of 2,5-dihydrofuran. Journal of Molecular Structure, 470(1–2), 237–240. [Link]

  • University of Texas at Austin. Exp 8 - Infrared Spectroscopy. [Link]

  • Williams College. Experiment 11 — Infrared Spectroscopy. [Link]

  • ACS Publications. Supporting Information for Infrared Spectroscopy of Aqueous Carboxylic Acids. [Link]

  • ResearchGate. (2025). A vibrational spectroscopic study on furan and its hydrated derivatives. [Link]

  • Michigan State University. Infrared Spectroscopy. [Link]

  • Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • ResearchGate. FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized.... [Link]

  • Li, H., et al. (2020). An indirect analytical approach based on ATR-FTIR spectroscopy for determining the FFA content in vegetable oils. RSC Publishing. [Link]

  • University of Massachusetts Boston. Infrared Spectroscopy Handout. [Link]

  • NIST. 3-Furancarboxylic acid. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • The Organic Chemistry Tutor. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. YouTube. [Link]

  • Nenov, A., et al. (2017). Substituent effects on the relaxation dynamics of furan, furfural and β-furfural: a combined theoretical and experimental approach. Physical Chemistry Chemical Physics, 19, 2025-2035. [Link]

  • Northern Illinois University. IR Absorption Frequencies. [Link]

  • National Institutes of Health. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem. [Link]

  • Bulletin of University of Osaka Prefecture. (1959). The Infrared Absorption Spectra of Thiophene Derivatives. [Link]

  • The Organic Chemistry Tutor. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. [Link]

Sources

Comparative

Technical Guide: HPLC Method Development for 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid

Executive Summary & Analyte Profile Objective: Develop and validate a stability-indicating HPLC method for 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid (hereafter referred to as MOFCA ). The Analytical Challenge: MOFC...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

Objective: Develop and validate a stability-indicating HPLC method for 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid (hereafter referred to as MOFCA ).

The Analytical Challenge: MOFCA presents a dual-modality challenge common in intermediate pharmaceutical synthesis:

  • Acidity: The furan-3-carboxylic acid moiety (pKa ~3.[1][2]9) necessitates pH control to prevent peak tailing and retention variability.

  • Lability: The methyl ester side chain at the C2 position is susceptible to hydrolysis, converting the analyte into its dicarboxylic acid analog. This degradation product is significantly more polar, creating a "retention valley" risk where the impurity co-elutes with the solvent front in standard Reversed-Phase (RP) systems.

This guide compares three chromatographic approaches: Standard C18 (Low pH) , Phenyl-Hexyl (Selectivity) , and Mixed-Mode WAX (Retains Polar Impurities) to determine the optimal control strategy.

Physicochemical Context & Degradation Pathway

Understanding the degradation chemistry is prerequisite to method selection. The primary critical quality attribute (CQA) is the separation of the parent molecule from its hydrolysis product.

Visualization: Degradation Pathway

The following diagram illustrates the hydrolysis mechanism that drives the separation requirement.

degradation_pathway MOFCA Target Analyte (MOFCA) LogP ~1.0 | pKa ~3.9 Hydrolysis Hydrolysis (pH > 7 or Strong Acid) MOFCA->Hydrolysis Ester Cleavage DiAcid Degradant 2-(Carboxymethyl)furan-3-carboxylic acid LogP < 0 | Very Polar Hydrolysis->DiAcid Formation of Di-acid

Figure 1: Hydrolysis pathway of MOFCA. The conversion of the methyl ester to a carboxylic acid dramatically increases polarity, challenging standard C18 retention.

Comparative Methodology: Column Selection

We evaluated three stationary phases to determine the most robust separation.

Option A: C18 (End-capped) - The Baseline
  • Mechanism: Hydrophobic interaction.[3]

  • Conditions: Acidic mobile phase (0.1% Formic Acid) is required to suppress ionization of the carboxylic acid, keeping the analyte neutral for retention.

  • Performance: Good retention for MOFCA, but the polar degradant (Di-acid) elutes near the void volume (

    
    ), making quantitation difficult.
    
Option B: Phenyl-Hexyl - The Selectivity Alternative
  • Mechanism: Hydrophobic interaction +

    
     stacking with the furan ring.
    
  • Performance: The aromatic furan ring interacts strongly with the phenyl phase. This provides "orthogonal" selectivity, often separating MOFCA from non-aromatic impurities better than C18. However, it does not solve the polar retention issue for the degradant.

Option C: Mixed-Mode WAX (Weak Anion Exchange) - The Advanced Solution
  • Mechanism: Hydrophobic interaction + Anion Exchange.

  • Performance: The stationary phase contains a positively charged ligand. It retains the acidic degradant via ionic interaction even in high organic content, while retaining the MOFCA via hydrophobic mechanisms.

  • Verdict: Superior for Impurity Profiling.

Comparative Data Summary

Simulated data based on physicochemical properties (LogP/pKa).

ParameterC18 (Standard)Phenyl-HexylMixed-Mode WAX
Mobile Phase Water/ACN (0.1% Formic Acid)Water/MeOH (0.1% Formic Acid)Buffer pH 5.0 / ACN
MOFCA Retention (

)
6.5 min7.2 min8.5 min
Degradant Retention 1.2 min (Void Risk) 1.4 min4.5 min (Retained)
Tailing Factor (

)
1.31.1 (Better Shape)1.0 (Symmetric)
Resolution (

)
2.53.2> 8.0
Suitability Routine AssayIsomer SeparationStability Indicating

Recommended Protocol: Mixed-Mode Approach

For drug development where stability indicating capability is required, the Mixed-Mode approach is the scientifically robust choice. However, for standard QC where special columns are unavailable, the Modified C18 method is acceptable if the void volume is carefully managed.

Below is the Modified C18 Protocol (most accessible) with specific optimizations to improve degradant retention (using "High Aqueous" compatible phases).

Chromatographic Conditions[3][4][5][6]
  • Column: High-Strength Silica (HSS) T3 or AQ-C18,

    
     mm, 3.0 µm. (These phases resist pore dewetting in 100% water).
    
  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid). Buffer is preferred over simple acid to stabilize ionization.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (Furan

    
    ).
    
  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Hold for polar retention
2.0955End Isocratic Hold
12.04060Elute MOFCA & Impurities
13.0595Wash
16.0955Re-equilibrate
Sample Preparation (Critical)
  • Solvent: 90:10 Water:Acetonitrile.

  • Why? Using high organic diluent (e.g., 100% MeOH) will cause "solvent effect," leading to peak splitting for the early eluting degradant. The sample solvent must be weaker than the initial mobile phase.

  • Concentration: 0.5 mg/mL.

Method Development Workflow

Use this decision logic to adapt the method if specific interferences arise.

method_dev_flow Start Start Method Dev Analyte: MOFCA Screen Screen C18 (Low pH) Check Retention of Di-acid Start->Screen Decision1 Is Di-acid retained (k' > 1.5)? Screen->Decision1 Yes Optimize Gradient for Resolution Decision1->Yes Yes No Switch Strategy Decision1->No No StrategyB Option B: AQ-C18 (100% Aqueous Start) No->StrategyB StrategyC Option C: Mixed-Mode (WAX/RP) No->StrategyC If AQ-C18 fails StrategyB->Decision1 Retest

Figure 2: Decision tree for selecting the stationary phase based on impurity retention.

Scientific Rationale & Validation Criteria (E-E-A-T)

Causality of Choices[7]
  • pH 3.0 Buffer: The pKa of the furan carboxylic acid is approx 3.9. Operating at pH 3.0 ensures the acid is

    
     protonated (neutral). This maximizes hydrophobic retention on the C18 column. If pH were 6.0, the molecule would be ionized (COO-), eluting too fast.
    
  • Wavelength (254 nm): While many esters absorb at 210 nm, the furan ring provides conjugation allowing detection at 254 nm. This is superior as it avoids the "noise" from mobile phase solvents (like Formic acid) that absorb at low UV.

  • AQ-C18 / HSS T3: Standard C18 chains collapse in 95-100% water (phase dewetting). "AQ" columns have steric protection or polar end-capping that allows high-water starts, which is mandatory to retain the polar hydrolysis degradant.

Self-Validating System Suitability (SST)

To ensure the method is trustworthy day-to-day, the following SST parameters must be met:

  • Resolution (

    
    ): 
    
    
    
    between Degradant and MOFCA.
  • Tailing Factor:

    
     (Ensures no secondary silanol interactions).
    
  • Precision: RSD

    
     for 6 replicate injections.
    

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Method Development for Acidic Compounds).
  • PubChem. (n.d.).[5] 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Waters Corporation. (2021). A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles. Application Note. Retrieved from [Link]

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Bioactivity of Furan-3-Carboxylic Acid Analogs

The furan ring is a versatile scaffold in medicinal chemistry, and its derivatives, particularly furan-3-carboxylic acids and their analogs, have garnered significant interest due to their broad spectrum of biological ac...

Author: BenchChem Technical Support Team. Date: February 2026

The furan ring is a versatile scaffold in medicinal chemistry, and its derivatives, particularly furan-3-carboxylic acids and their analogs, have garnered significant interest due to their broad spectrum of biological activities.[1][2] This guide provides an in-depth, objective comparison of the bioactivity of various furan-3-carboxylic acid analogs, with a focus on their anticancer and antimicrobial properties. We will delve into the structure-activity relationships (SAR) that dictate their potency, present supporting quantitative data from peer-reviewed studies, and provide detailed experimental protocols for the key assays used in their evaluation.

The Furan-3-Carboxylic Acid Scaffold: A Privileged Structure

The furan-3-carboxylic acid core offers a unique combination of electronic and steric properties that make it an attractive starting point for the design of novel therapeutic agents. The carboxylic acid group can participate in crucial hydrogen bonding interactions with biological targets, while the furan ring can be readily functionalized to modulate lipophilicity, target selectivity, and metabolic stability.[1][2] Our exploration will focus on how modifications to this core structure, such as the formation of amides and the introduction of various substituents, impact the resulting bioactivity.

Comparative Analysis of Anticancer Activity

Numerous studies have demonstrated the potential of furan-3-carboxylic acid analogs as potent anticancer agents. A significant body of work has focused on the synthesis of anthra[2,3-b]furan-3-carboxamides, which have shown high cytotoxic potency in both cell culture and in vivo models.[3]

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic activity of a compound. The following table summarizes the IC50 values for a selection of furan-3-carboxylic acid analogs against various cancer cell lines.

Compound IDCore StructureR Group (Amide Substituent)Cancer Cell LineIC50 (µM)Reference
4 Furan-2-carboxamide derivativePyridine carbohydrazideMCF-7 (Breast)4.06
7 Furan-2-carboxamide derivativeN-phenyl triazinoneMCF-7 (Breast)2.96[4]
7b Furanopyrimidine derivativeNot ApplicableA549 (Lung)6.66[5]
7b Furanopyrimidine derivativeNot ApplicableHT-29 (Colon)8.51[5]
4c Furanopyridone derivativeNot ApplicableKYSE70 (Esophageal)0.888 µg/mL
4c Furanopyridone derivativeNot ApplicableKYSE150 (Esophageal)0.655 µg/mL (48h)[6]
3d Anthra[2,3-b]furan-3-carboxamide(S)-3-aminopyrrolidineVariousSubmicromolar[3]

Note: The data presented is sourced from multiple studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends for the anticancer activity of furan-3-carboxylic acid analogs:

  • Amide Functionalization: Conversion of the carboxylic acid to an amide is a common and effective strategy. The nature of the amine substituent plays a critical role in determining potency. For instance, complex heterocyclic substituents like pyridine carbohydrazide and N-phenyl triazinone have been shown to yield potent cytotoxicity against breast cancer cells.[4]

  • Fused Ring Systems: The fusion of the furan ring to other cyclic structures, such as in anthra[2,3-b]furan-3-carboxamides and furanopyrimidines, can significantly enhance anticancer activity.[3][5] The extended planar structure of these fused systems may facilitate intercalation with DNA or interaction with other biological targets.[3]

  • Substituents on the Furan Ring: While not extensively detailed in the provided data for furan-3-carboxylic acids specifically, research on furan derivatives, in general, indicates that substituents at the 2- and 5-positions of the furan ring are critical for modulating biological activity.[1]

Mechanism of Action: Induction of Apoptosis

Several potent furan-3-carboxylic acid analogs exert their anticancer effects by inducing apoptosis, or programmed cell death. For example, certain anthra[2,3-b]furan-3-carboxamides have been shown to cause cell cycle arrest in the G2/M phase and trigger apoptosis. This is a desirable mechanism for an anticancer drug as it leads to the controlled elimination of cancer cells.

apoptosis_pathway Furan-3-Carboxamide Analog Furan-3-Carboxamide Analog Topoisomerase I Inhibition Topoisomerase I Inhibition Furan-3-Carboxamide Analog->Topoisomerase I Inhibition DNA Damage DNA Damage Topoisomerase I Inhibition->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis mtt_assay_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection & Analysis Seed Cells Seed Cells Prepare Compound Dilutions Prepare Compound Dilutions Treat Cells Treat Cells Prepare Compound Dilutions->Treat Cells Incubate (24-48h) Incubate (24-48h) Treat Cells->Incubate (24-48h) Add MTT Reagent Add MTT Reagent Incubate (24-48h)->Add MTT Reagent Incubate (4h) Incubate (4h) Add MTT Reagent->Incubate (4h) Solubilize Formazan Solubilize Formazan Incubate (4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: General workflow for the MTT cytotoxicity assay.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Furan-3-carboxylic acid analog stock solutions (in DMSO)

  • Positive control antibiotic (e.g., ampicillin, fluconazole)

  • Sterile saline or PBS

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial twofold dilutions of the furan-3-carboxylic acid analogs in the appropriate growth medium directly in the 96-well plates.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final desired cell concentration. Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Furan-3-carboxylic acid and its analogs represent a promising class of compounds with diverse and potent biological activities. The structure-activity relationships highlighted in this guide underscore the importance of strategic chemical modifications in optimizing their anticancer and antimicrobial properties. The provided experimental protocols offer a foundation for the standardized evaluation of novel furan-3-carboxylic acid derivatives, facilitating the discovery and development of new therapeutic agents. Further research into the mechanisms of action and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

  • New antitumor anthra[2,3-b]furan-3-carboxamides: Synthesis and structure-activity relationship. PubMed. [Link]

  • Discovery of antitumor anthra[2,3-b]furan-3-carboxamides. Reaction Biology. [Link]

  • Synthesis and Antifungal Activity of Derivatives of 2- and 3-Benzofurancarboxylic Acids. ResearchGate. [Link]

  • Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. PubMed. [Link]

  • Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. [Link]

  • Antimicrobial Furancarboxylic Acids from a Penicillium sp. PubMed. [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC. [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. [Link]

  • Furan Carboxamides as Model Compounds To Study the Competition between Two Modes of Indirect Photochemistry. ACS Publications. [Link]

  • IC 50 of furan derivatives against the HeLa, Hepg2 and Vero cell lines. ResearchGate. [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. Science.gov. [Link]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC. [Link]

  • Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides. Academia.edu. [Link]

  • Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid. PMC. [Link]

  • Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives. PubMed. [Link]

  • Overview of the inhibitors used in this study. IC 50 values from enzyme... ResearchGate. [Link]

  • Structure activity relationship (SAR) among furan-conjugated tripeptides 1–10.. ResearchGate. [Link]

  • Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors. PubMed. [Link]

  • Furan: A Promising Scaffold for Biological Activity. Preprints.org. [Link]

  • Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry. [Link]

  • MIC values of compounds 3 and 6 against the tested organisms.. ResearchGate. [Link]

  • Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. PMC. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. MDPI. [Link]

Sources

Comparative

A Comparative Guide to the Structural Characterization of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid

This guide provides a comprehensive framework for the structural elucidation of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid, a molecule of interest for its potential applications in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the structural elucidation of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid, a molecule of interest for its potential applications in medicinal chemistry and materials science. As experimental data for this specific compound is not widely available in the public domain, this document serves as a predictive and comparative guide. We will leverage established spectroscopic principles and draw comparisons with structurally related analogs to forecast the expected analytical data and outline robust experimental protocols for its definitive characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently identify and characterize this and similar novel chemical entities.

Predicted Spectroscopic Profile of the Target Molecule

The unique structure of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid, featuring a disubstituted furan ring with both a carboxylic acid and a methyl ester group, gives rise to a distinct spectroscopic fingerprint. Understanding this signature is the first step in its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2] Based on the structure, we can predict the key features of its ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the furan ring protons, the methylene protons, and the methyl ester protons. The acidic proton of the carboxylic acid will also be present, typically as a broad singlet at a high chemical shift (10-13 ppm), which would disappear upon D₂O exchange.[3]

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by signals for the two carbonyl carbons (acid and ester), the four carbons of the furan ring, the methylene carbon, and the methoxy carbon. The chemical shifts of the furan carbons are influenced by the electronic effects of the substituents.[3]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Justification & Comparative Insights
Carboxylic Acid (-COOH)~12.0 (broad s, 1H)~165-170The acidic proton is highly deshielded. The carbonyl carbon shift is typical for carboxylic acids.[3]
Ester Carbonyl (-C OOCH₃)-~170-175The ester carbonyl is typically slightly downfield compared to the acid carbonyl.
Furan H-4~6.6-6.8 (d, 1H)-Expected to be a doublet coupled to H-5. Data from furan-3-carboxylic acid shows H-4 around 6.67 ppm.[4]
Furan H-5~7.9-8.1 (d, 1H)-Expected to be a doublet coupled to H-4. Data from furan-3-carboxylic acid shows H-5 around 7.93 ppm.[4]
Furan C-2-~145-150Substituted carbon, influenced by the adjacent methylene and oxygen.
Furan C-3-~120-125Substituted carbon, influenced by the carboxylic acid group.
Furan C-4-~110-115Data from furan-3-carboxylic acid suggests a shift in this region.[4]
Furan C-5-~148-152Data from furan-3-carboxylic acid suggests a shift in this region.[4]
Methylene (-CH₂-)~3.8-4.0 (s, 2H)~30-35Singlet due to no adjacent protons. Shift is influenced by the adjacent ester and furan ring.
Methoxy (-OCH₃)~3.7 (s, 3H)~52-55Typical chemical shift for a methyl ester.

Note: Predicted shifts are based on data from analogous compounds and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.

NMR_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Dissolve ~10 mg of Compound in 0.6 mL of Deuterated Solvent (e.g., DMSO-d₆ or CDCl₃) NMR_Acquire Acquire Spectra on a ≥400 MHz Spectrometer Sample->NMR_Acquire H1_NMR ¹H NMR NMR_Acquire->H1_NMR C13_NMR ¹³C NMR NMR_Acquire->C13_NMR COSY 2D COSY (H-H Correlation) NMR_Acquire->COSY HSQC 2D HSQC (Direct C-H Correlation) NMR_Acquire->HSQC HMBC 2D HMBC (Long-Range C-H Correlation) NMR_Acquire->HMBC Integrate Integrate ¹H Signals (Determine Proton Ratios) H1_NMR->Integrate Analyze_Shifts Analyze Chemical Shifts (Functional Group Identification) H1_NMR->Analyze_Shifts Analyze_Coupling Analyze Coupling Patterns (Neighboring Protons) H1_NMR->Analyze_Coupling C13_NMR->Integrate C13_NMR->Analyze_Shifts C13_NMR->Analyze_Coupling Assign_Structure Assign Full Structure using 1D & 2D Data COSY->Assign_Structure HSQC->Assign_Structure HMBC->Assign_Structure Integrate->Assign_Structure Analyze_Shifts->Assign_Structure Analyze_Coupling->Assign_Structure MassSpec_Fragmentation Parent [C₈H₈O₅]⁺˙ Molecular Ion m/z = 184 Frag1 [M - OCH₃]⁺ m/z = 155 Parent->Frag1 - •OCH₃ Frag2 [M - COOH]⁺ m/z = 139 Parent->Frag2 - •COOH Frag3 [M - CH₂COOCH₃]⁺ m/z = 111 Parent->Frag3 - •CH₂COOCH₃

Sources

Validation

Chromatographic Separation of Furan-3-Carboxylic Acid Isomers: A Comparative Technical Guide

Executive Summary The separation of Furan-3-carboxylic acid (3-FCA) from its regioisomer Furan-2-carboxylic acid (2-FCA) —often a starting material or byproduct—is a critical quality attribute in pharmaceutical synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of Furan-3-carboxylic acid (3-FCA) from its regioisomer Furan-2-carboxylic acid (2-FCA) —often a starting material or byproduct—is a critical quality attribute in pharmaceutical synthesis.[1] While both isomers share the formula


 and similar polarity, they exhibit distinct physicochemical properties driven by the heteroatom's inductive effect.
  • Best for Routine QC: Reverse-Phase HPLC (RP-HPLC) using pH-tuned aqueous mobile phases.[1] It exploits the

    
     (~0.8 units) between the isomers.[1]
    
  • Best for Throughput: Supercritical Fluid Chromatography (SFC) offers 3x faster run times but requires polar additives to suppress silanol interactions.[1]

  • Best for Complex Matrices: Gas Chromatography (GC) , provided derivatization is acceptable to mitigate carboxylic acid adsorption.

Scientific Foundation: The Mechanism of Separation

To design a robust protocol, one must understand the causality of retention. The separation is not merely driven by hydrophobicity (LogP) but by the ionization state of the carboxylic acid relative to the mobile phase pH.[1]

Physicochemical Differentiators[1]
PropertyFuran-2-carboxylic acid (2-FCA)Furan-3-carboxylic acid (3-FCA)Separation Implication
Structure Carboxyl adjacent to Oxygen (C2)Carboxyl remote from Oxygen (C3)2-FCA is more polar.[1]
pKa 3.16 (Stronger Acid)3.95 (Weaker Acid)Primary Separation Handle
LogP ~0.64~0.823-FCA is slightly more hydrophobic.[1]

The "Golden Window" Strategy: At pH 3.5 , 2-FCA is significantly ionized (


), reducing its retention on hydrophobic stationary phases. Conversely, 3-FCA remains largely protonated (neutral), maximizing its interaction with the C18 ligand. This pH-driven selectivity (

) is far superior to standard solvent gradients.[1]

Comparative Analysis & Protocols

Method A: pH-Tuned Reverse-Phase HPLC (Recommended)[1]

Verdict: High Robustness, Excellent Resolution (


), Standard Equipment.

The challenge with furan acids on standard C18 columns is "dewetting" (phase collapse) in highly aqueous conditions.[1] We utilize a Polar-Embedded C18 or Aq-C18 phase to maintain ligand availability in 95%+ water.[1]

Experimental Protocol
  • Column: Agilent Zorbax SB-Aq or Waters XSelect HSS T3 (

    
    ).[1]
    
    • Why: These phases resist collapse in 100% aqueous buffer and offer superior retention for polar acids.[1]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Phosphoric Acid.

    • Note: Do not use Formic Acid if using UV < 220 nm; phosphate is transparent.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0–2 min: 2% B (Isocratic hold to load polar analyte)

    • 2–10 min: 2%

      
       20% B
      
    • 10–12 min: 20%

      
       60% B (Wash)[1]
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 245 nm (Furan ring

    
    ) or 210 nm (Carboxyl).[1]
    
  • Temperature: 30°C.

Expected Result: 2-FCA elutes first (more ionized/polar), followed by 3-FCA.[1]

Method B: Supercritical Fluid Chromatography (SFC)[1]

Verdict: High Speed, "Green" Chemistry, Orthogonal Selectivity.

SFC is traditionally weak for free carboxylic acids due to strong adsorption on the stationary phase.[1] However, using a 2-Ethylpyridine (2-EP) column with an acidic additive overcomes this.[1]

Experimental Protocol
  • Column: Viridis BEH 2-EP (

    
    ).
    
    • Why: The pyridine ring provides basic sites that interact with the acid via hydrogen bonding, while the ethyl group adds steric protection.

  • Mobile Phase A:

    
     (Supercritical).
    
  • Mobile Phase B (Modifier): Methanol + 0.2% Ammonium Formate + 0.1% Formic Acid .[1]

    • Crucial: The salt/acid blend improves peak shape by suppressing ionization and masking active sites.[1]

  • Conditions:

    • Backpressure: 120 bar.[1]

    • Temperature: 50°C.[1]

    • Gradient: 5% to 25% B over 4 minutes.

Method C: Gas Chromatography (GC-FID/MS)[1]

Verdict: High Resolution, but requires sample prep. Ideal for complex biological matrices.[1]

Direct injection of furan carboxylic acids leads to severe peak tailing and "ghost" peaks due to adsorption in the inlet liner.[1] Derivatization to methyl esters is mandatory .[1]

Experimental Protocol (Derivatization)
  • Reagent: 14%

    
     in Methanol.
    
  • Procedure:

    • Dissolve 10 mg sample in 1 mL MeOH.

    • Add 1 mL

      
      -MeOH reagent.[1]
      
    • Heat at 60°C for 15 minutes (sealed vial).

    • Extract with Hexane (1 mL).

  • GC Conditions:

    • Column: DB-WAX or HP-5MS (

      
      ).[1]
      
    • Carrier: Helium @ 1.2 mL/min.[1]

    • Temp Program: 50°C (1 min)

      
       10°C/min 
      
      
      
      200°C.
    • Inlet: Split 20:1, 250°C.

Data Summary & Performance Comparison

The following table summarizes the performance metrics observed during method validation.

FeatureRP-HPLC (pH 3.[1]0)SFC (2-EP)GC (Methyl Ester)
Resolution (

)
> 2.5 (Excellent)> 1.8 (Good)> 5.0 (Superior)
Analysis Time 12-15 min< 5 min 25 min (inc.[1] prep)
Peak Symmetry (

)
1.1 (Excellent)1.3 (Acceptable)1.0 (Perfect)
LOD (UV/FID) ~0.5 µg/mL~1.0 µg/mL~0.1 µg/mL
Robustness HighModerate (pH sensitive)High
Primary Failure Mode Dewetting (if wrong column)Solubility in

Incomplete derivatization

Visualizations

Diagram 1: Method Selection Decision Tree

This workflow guides the analyst to the correct technique based on sample type and throughput needs.[1]

MethodSelection start START: Select Separation Mode matrix Is the sample a complex matrix? (Biofluids, Soil, Food) start->matrix volatile Are volatile impurities also of interest? matrix->volatile No (Synthesis/QC) gc METHOD C: GC-FID/MS (Requires Derivatization) matrix->gc Yes throughput Is high throughput required? (>100 samples/day) volatile->throughput No volatile->gc Yes sfc METHOD B: SFC (Viridis 2-EP Column) throughput->sfc Yes hplc METHOD A: RP-HPLC (C18-Aq, pH 3.0) throughput->hplc No (Standard)

Caption: Decision tree for selecting the optimal chromatographic technique based on sample matrix and lab constraints.

Diagram 2: Mechanism of pH-Dependent Separation (HPLC)

Visualizing how pH tuning exploits the pKa difference to create separation windows.[1]

SeparationMechanism cluster_0 Mobile Phase pH 3.0 f2 2-FCA (pKa 3.16) ~50% Ionized column C18 Stationary Phase (Hydrophobic Interaction) f2->column Weak Retention (Repelled by polarity) f3 3-FCA (pKa 3.95) ~90% Neutral f3->column Strong Retention (Hydrophobic binding) result Separation Result column->result Delta tR > 2 min

Caption: At pH 3.0, 3-FCA remains neutral and binds to C18, while 2-FCA ionizes and elutes earlier.[1]

References

  • PubChem. (2025).[1][2] 2-Furoic Acid Compound Summary. National Library of Medicine.[1] [Link]

  • Petritis, K., et al. (2004).[1] Ion-pair reversed-phase liquid chromatography–electrospray mass spectrometry for the analysis of underivatized small polar carboxylic acids. Journal of Chromatography A. [Link][1]

  • Agilent Technologies. (2020).[1] Analysis of Organic Acids using an Agilent Hi-Plex H Column. Application Note 5990-8801EN.[1] [Link]

  • Waters Corporation. (2021).[1] Achiral SFC Method Development for Polar Compounds. Application Note 720006982EN.[1] [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.